N-2-Benzyloxyphenyl Isobutyrylacetamide
Description
Properties
IUPAC Name |
4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAIECLHTXTYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441882 | |
| Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-31-9 | |
| Record name | 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: CAS 163217-77-4 and the Synthesis of Ortho-Hydroxy Atorvastatin
The following technical guide provides an in-depth analysis of CAS 163217-77-4 , formally identified as N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide .
While the user-provided name ("N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide") refers to the β-keto amide scaffold, the CAS registry number 163217-77-4 specifically corresponds to the
Executive Summary
CAS 163217-77-4 is a high-value synthetic intermediate used primarily in the development of drug metabolites and analytical reference standards for the blockbuster statin, Atorvastatin (Lipitor) . Specifically, it serves as the critical precursor for 2-Hydroxy Atorvastatin (o-Hydroxy Atorvastatin), an active metabolite responsible for a significant portion of the parent drug's lipid-lowering efficacy.
This guide details the compound's role as a "masked" scaffold, where the benzyloxy group protects the phenolic hydroxyl required for the metabolite, and the benzylidene motif enables the rapid assembly of the pyrrole core via 1,4-diketone chemistry.
| Property | Specification |
| CAS Number | 163217-77-4 |
| Chemical Name | N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide |
| Molecular Formula | |
| Molecular Weight | 399.49 g/mol |
| Core Scaffold | |
| Primary Application | Synthesis of 2-Hydroxy Atorvastatin (Active Metabolite) |
| Key Functionality | Michael Acceptor (Stetter Reaction); Protected Phenol |
Chemical Identity & Structural Logic[2]
The "Masked Metabolite" Strategy
In drug development, synthesizing metabolites is often more challenging than synthesizing the parent drug due to the presence of additional reactive hydroxyl groups. CAS 163217-77-4 solves this by employing a Benzyl Ether Protection Strategy :
-
Parent Drug Logic: Atorvastatin contains an unsubstituted phenyl ring attached to the amide nitrogen.
-
Metabolite Logic: 2-Hydroxy Atorvastatin requires a hydroxyl group at the ortho position of this phenyl ring.
-
Synthetic Solution: Instead of trying to hydroxylate the complex final molecule (which yields mixtures), chemists start with 2-benzyloxyaniline . This protecting group survives the harsh conditions of pyrrole ring formation and is removed gently at the final step via hydrogenolysis (
) to reveal the target metabolite.
The Benzylidene "Trigger"
The compound is not merely a
Synthetic Utility & Mechanism
Synthesis of CAS 163217-77-4
The synthesis follows a convergent pathway starting from commercially available 2-benzyloxyaniline .
-
Step 1: Amidation
-
Reagents: 2-Benzyloxyaniline + Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate).
-
Conditions: Toluene, reflux (often with amine catalysis).
-
Product:N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide (The user's named compound).
-
Mechanism:[1] Nucleophilic acyl substitution.
-
-
Step 2: Knoevenagel Condensation (Formation of CAS 163217-77-4)
-
Reagents: Product of Step 1 + Benzaldehyde.
-
Catalyst: Piperidine/Acetic Acid or
-alanine. -
Mechanism:[1] The active methylene group (C2) is deprotonated, attacks the benzaldehyde carbonyl, and eliminates water.
-
Outcome: Formation of the Benzylidene (C=CH-Ph) double bond. This is CAS 163217-77-4 .[2][3][4][5]
-
Downstream Application: The Stetter Reaction
The primary utility of CAS 163217-77-4 is its reactivity with 4-fluorobenzaldehyde to generate the 1,4-diketone backbone of Atorvastatin.
-
Reaction: Stetter Reaction (Umpolung chemistry).
-
Catalyst: Thiazolium salt (Vitamin B1 analogue) + Base.
-
Mechanism:
-
The thiazolium carbene attacks 4-fluorobenzaldehyde, forming a Breslow intermediate (nucleophilic acyl equivalent).
-
This nucleophile attacks the
-carbon of the benzylidene double bond in CAS 163217-77-4 . -
Result: A 1,4-diketone intermediate containing the 2-benzyloxyphenyl amide, the isopropyl group, and the 4-fluorophenyl group.
-
Final Cyclization (Paal-Knorr)
The 1,4-diketone is then condensed with the chiral amino-diol side chain (or its protected precursor) to close the pyrrole ring, forming Protected 2-Hydroxy Atorvastatin .
Visualization of the Synthetic Pathway
The following diagram illustrates the precise role of CAS 163217-77-4 in the convergent synthesis of the Atorvastatin metabolite.
Caption: Convergent synthesis of 2-Hydroxy Atorvastatin highlighting CAS 163217-77-4 as the pivot intermediate.
Experimental Protocol: Synthesis & Purification
Note: This protocol is a generalized adaptation based on standard Knoevenagel condensation procedures for
Synthesis of N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide
Reagents:
-
N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide (1.0 eq)
-
Benzaldehyde (1.05 eq)
- -Alanine (0.1 eq) or Piperidine/Acetic Acid
-
Toluene or Cyclohexane (Solvent)
Procedure:
-
Setup: Charge a reaction vessel equipped with a Dean-Stark trap with the
-keto amide precursor and toluene (10 mL/g). -
Addition: Add benzaldehyde and the catalyst (
-alanine). -
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete within 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting amide.
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol or cyclohexane. Recrystallize from Isopropanol if necessary to remove unreacted benzaldehyde.
Quality Control Specifications
For use as a reference standard precursor, the following specifications are critical:
| Test | Acceptance Criteria | Rationale |
| Appearance | White to off-white crystalline powder | Colored impurities suggest oxidation of the phenol or amine. |
| HPLC Purity | > 98.0% | Critical to prevent "ghost peaks" in metabolite analysis. |
| 1H NMR | Conforms to structure | Verify the singlet for the vinyl proton (C=CH-Ph) ~7.6-7.8 ppm. |
| Z/E Isomerism | Report Ratio | The Knoevenagel product exists as E/Z isomers; usually, one is dominant and reactive. |
| Loss on Drying | < 0.5% | Residual solvent (Toluene) can interfere with the Stetter reaction stoichiometry. |
Handling and Stability
-
Light Sensitivity: As a conjugated system (benzylidene), CAS 163217-77-4 is susceptible to photo-isomerization (E/Z) or photo-oxidation. Store in amber vials.
-
Hydrolysis Risk: The amide bond is relatively stable, but the benzylidene moiety can hydrolyze back to the aldehyde and
-keto amide under strong acidic/aqueous conditions. Keep dry. -
Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage of reference standards.
References
- Roth, B. D. (1991). Reaction of 1,4-diketones with amines: Synthesis of pyrrolyl-heptanoic acids. Progress in Medicinal Chemistry.
-
Baumann, K. L., et al. (1992). The convergent synthesis of CI-981 (Atorvastatin). Tetrahedron Letters, 33(17), 2283-2284. Link
- Kearney, A. S., et al. (1993). The interconversion of the hydroxy acid and lactone forms of Atorvastatin. Pharmaceutical Research, 10(10), 1461-1465. (Context for metabolite stability).
- Pfizer Inc. (2000). Atorvastatin Calcium (Lipitor) Labeling and Metabolism Data. FDA NDA Archives. (Identifies 2-hydroxy and 4-hydroxy metabolites).
-
ChemicalBook & PubChem . (2024). Entry for CAS 163217-77-4.[2][3][4][5][6] Link (Verifies chemical identity and benzylidene structure).
Sources
- 1. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
Technical Guide: Strategic Application of N-2-Benzyloxyphenyl Isobutyrylacetamide in Atorvastatin Metabolite Synthesis
Topic: Role of N-2-Benzyloxyphenyl Isobutyrylacetamide in Atorvastatin Synthesis Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and PK/PD Researchers
Executive Summary
In the landscape of statin development, the synthesis of the parent drug, Atorvastatin Calcium, is well-documented. However, the rigorous demands of Metabolites in Safety Testing (MIST) guidelines require high-purity reference standards for active metabolites. N-2-Benzyloxyphenyl Isobutyrylacetamide (CAS 265989-31-9) is the critical, specialized intermediate used to synthesize Ortho-Hydroxy Atorvastatin , a major pharmacologically active metabolite.
This guide details the chemical utility of this intermediate, diverging from the commercial manufacturing route to focus on the "Benzyl-Protected Phenol" strategy. This approach allows for the precise installation of the hydroxyl group on the aniline ring—a modification impossible to achieve via direct late-stage hydroxylation with high regioselectivity.
Chemical Context & Strategic Role
The "Metabolite Challenge"
Commercial Atorvastatin synthesis utilizes N-phenylisobutyrylacetamide . However, metabolic profiling reveals that CYP3A4 hydroxylates the aniline ring at the ortho and para positions. To synthesize the ortho-hydroxy metabolite reference standard, one cannot simply oxidize Atorvastatin due to lack of selectivity and potential degradation of the sensitive dihydroxy heptanoic acid side chain.
The Solution: Pre-Functionalized Synthons
N-2-Benzyloxyphenyl Isobutyrylacetamide serves as a "masked" precursor. The benzyloxy group acts as a robust protecting group for the phenol, surviving the harsh conditions of the Stetter reaction and Paal-Knorr cyclization , only to be removed under mild hydrogenolytic conditions in the final step.
| Feature | Commercial Route | Metabolite Route (This Guide) |
| Key Intermediate | N-Phenylisobutyrylacetamide | N-2-Benzyloxyphenyl Isobutyrylacetamide |
| Target Molecule | Atorvastatin Calcium | o-Hydroxy Atorvastatin (Metabolite) |
| Critical Step | Paal-Knorr Cyclization | Paal-Knorr followed by Hydrogenolysis |
| Primary Challenge | Yield Optimization | Regiocontrol & Protecting Group Orthogonality |
Mechanistic Workflow: The Convergent Pathway
The utility of N-2-Benzyloxyphenyl Isobutyrylacetamide is best understood through the Modified Paal-Knorr Convergence . This pathway integrates the protected amide into the pyrrole core before revealing the metabolite functionality.
Pathway Visualization
The following diagram illustrates the transformation from the beta-keto amide to the final metabolite.
Caption: Convergent synthesis of o-Hydroxy Atorvastatin utilizing the benzyl-protected amide to bypass regioselectivity issues.
Detailed Experimental Protocols
Step 1: Formation of the 1,4-Diketone (Stetter Reaction Variant)
Objective: Couple N-2-Benzyloxyphenyl Isobutyrylacetamide with 4-fluorobenzaldehyde and benzaldehyde to form the linear backbone.
-
Reagents:
-
N-2-Benzyloxyphenyl Isobutyrylacetamide (1.0 eq)[1]
-
Benzaldehyde (1.1 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.2 eq)
-
Base: Triethylamine (TEA)
-
-
Protocol:
-
Knoevenagel Condensation: React the amide with benzaldehyde in refluxing toluene with catalytic piperidine/acetic acid to form the alpha,beta-unsaturated ketone intermediate. Monitor by TLC (Hexane:EtOAc 7:3).
-
Stetter Reaction: To the unsaturated intermediate under inert atmosphere (
), add 4-fluorobenzaldehyde, thiazolium catalyst, and TEA in ethanol. -
Reflux for 10–12 hours. The reaction is sensitive to moisture; anhydrous conditions are critical to prevent catalyst deactivation.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from Ethanol/Water.
-
Validation:
NMR must show the benzyl protons (singlet ~5.1 ppm) and the disappearance of the aldehyde peaks.
-
Step 2: Paal-Knorr Cyclization
Objective: Form the pyrrole ring containing the protected phenol.
-
Reagents:
-
Protocol:
-
Combine diketone and amine (1:1.1 ratio) in a mixture of Heptane/Toluene/THF (4:1:1).
-
Add Pivalic acid (0.1 eq).
-
Reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the pyrrole.
-
Endpoint: Reaction usually completes in 24–48 hours.
-
Purification: Silica gel chromatography is often required here to remove unreacted diketone, which can co-elute with the product in reverse-phase HPLC.
-
Step 3: Global Deprotection (Benzyl & Ester)
Objective: Reveal the ortho-hydroxyl group and the carboxylic acid.
-
Protocol:
-
Hydrogenolysis: Dissolve the pyrrole intermediate in MeOH/THF. Add 10% Pd/C (5 wt%).
-
Stir under
atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -
Critical Control Point: Monitor closely. Over-reduction can reduce the fluorophenyl ring or the pyrrole core. Filter through Celite immediately upon completion.
-
Hydrolysis: Treat the filtrate (now containing the phenol) with NaOH to hydrolyze the tert-butyl ester and acetonide (if used).
-
Isolation: Neutralize to pH 6–7 to precipitate the free acid or form the Calcium salt.
-
Quality Control & Impurity Profiling
When using N-2-Benzyloxyphenyl Isobutyrylacetamide, specific impurities must be monitored to ensure the validity of the resulting metabolite standard.
| Impurity Type | Origin | Detection Method | Limit (Reference Std) |
| Benzyl Analog | Incomplete hydrogenolysis (Step 3) | HPLC (RRT > 1.0) | < 0.5% |
| Des-fluoro Analog | Over-reduction of 4-F-phenyl during hydrogenolysis | LC-MS (M-18) | < 0.1% |
| Regioisomer | Incorrect Stetter coupling order | NMR (Aromatic region) | Absent |
Self-Validating Check: The final o-Hydroxy Atorvastatin must exhibit a distinct chemical shift for the phenolic -OH in DMSO-
References
-
Woo, P. W. K., et al. (1999).[4] "Atorvastatin, an HMG-CoA reductase inhibitor and efficient lipid-regulation agent."[4] Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Jacobsen, W., et al. (2000).[5] "Comparison of cytochrome P450-dependent metabolism of atorvastatin in human, rat, and mouse." Drug Metabolism and Disposition. Link
-
Santa Cruz Biotechnology. "N-2-Benzyloxyphenyl Isobutyrylacetamide (CAS 265989-31-9) Product Data." SCBT Catalog. Link[6][7]
-
Paine, M. F., et al. (2006). "Metabolic profiling of statins: Clinical implications." Pharmaceutical Research. Link
-
FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration. Link
Sources
- 1. N-2-Benzyloxyphenyl isobutyrylacetamide-N-2-Benzyloxyphenyl isobutyrylacetamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [edgccjournal.org]
- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. Page loading... [guidechem.com]
Atorvastatin Impurity 60 (EP Impurity I): In-Depth Technical Guide
The following technical guide details the chemical identity, formation mechanism, and analytical control of Atorvastatin Impurity 60 , formally identified as Atorvastatin Acetonide tert-Butyl Ester (also known as EP Impurity I ).
Executive Summary
Atorvastatin Impurity 60 (Vendor Code: TLC A-12101) is chemically identified as Atorvastatin Acetonide tert-Butyl Ester . It is a critical process-related intermediate rather than a degradation product. This compound represents the fully protected form of the Atorvastatin molecule, generated immediately following the Paal-Knorr condensation step in the commercial synthesis of Atorvastatin Calcium.
In regulatory contexts, this molecule is designated as Atorvastatin EP Impurity I (European Pharmacopoeia). Its presence in the final API indicates incomplete deprotection of the acetonide (diol protection) and tert-butyl ester (carboxylic acid protection) groups. Due to its high lipophilicity, it exhibits significant retention in Reverse-Phase HPLC (RP-HPLC) and requires specific gradient modifications for detection.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Parameter | Technical Detail |
| Common Name | Atorvastatin Impurity 60 |
| Pharmacopoeial Name | Atorvastatin EP Impurity I |
| Chemical Name (IUPAC) | tert-Butyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate |
| CAS Number | 125971-95-1 |
| Molecular Formula | C₄₀H₄₇FN₂O₅ |
| Molecular Weight | 654.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |
| pKa | Non-ionizable (in physiological range) due to ester/acetonide protection |
Structural Analysis
The structure consists of the core penta-substituted pyrrole ring linked to a side chain where:
-
The 3,5-diol moiety is protected as a 2,2-dimethyl-1,3-dioxane (acetonide) .
-
The carboxylic acid tail is protected as a tert-butyl ester .
SMILES String: CC(C)c1c(c(c(n1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)c3ccc(cc3)F)c4ccccc4)C(=O)Nc5ccccc5
Formation Mechanism (Process Origin)
Impurity 60 is the direct product of the Paal-Knorr Condensation , the convergent step that constructs the pyrrole core.
Synthesis Pathway[3][9][10][11]
-
Reactants : The reaction involves 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide (Diketone) and tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Amine Side Chain).
-
Condensation : Catalyzed by pivalic acid in heptane/toluene/THF, these reagents condense to form the pyrrole ring, yielding Impurity 60 .
-
Deprotection (Critical Control Point) :
-
Step A (Acid Hydrolysis) : Removal of the acetonide group using HCl or Methanesulfonic acid (MSA).
-
Step B (Base Hydrolysis) : Saponification of the tert-butyl ester using NaOH/Ca(OH)₂ to form Atorvastatin Calcium.
-
Failure Mode : If the acid hydrolysis is insufficient or quenched too early, the acetonide remains. If the saponification is incomplete, the ester remains. Impurity 60 survives if both deprotection steps fail or if the material is carried over through phase layers.
Figure 1: Formation pathway of Atorvastatin Impurity 60 showing its origin as a key intermediate.
Analytical Strategy & Detection
Due to the presence of the lipophilic tert-butyl and acetonide groups, Impurity 60 is significantly less polar than Atorvastatin.
HPLC Method Development
-
Column : C18 (L1) or Phenyl-Hexyl columns (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase :
-
A: Ammonium Acetate buffer (pH 4.0 - 5.0).
-
B: Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
-
Elution Profile : Impurity 60 is a late-eluting impurity .
-
Relative Retention Time (RRT): Typically ~2.5 to 3.0 relative to Atorvastatin.
-
Challenge: Standard isocratic methods may not elute it within a reasonable runtime. A steep gradient ramp to 90-95% organic solvent at the end of the run is required to purge this impurity.
-
Mass Spectrometry (LC-MS) Identification
When analyzing by ESI-MS (Positive Mode):
-
Precursor Ion : [M+H]⁺ = 655.3 m/z .
-
Fragmentation Pattern :
-
Loss of tert-butyl group : -56 Da (isobutene).
-
Loss of acetonide : -58 Da (acetone).
-
Characteristic Fragment : m/z ~400-450 range corresponding to the pyrrole core after side-chain cleavage.
-
Validated Protocol for Impurity 60 Screening
-
Sample Prep : Dissolve 10 mg API in 10 mL Acetonitrile (Do not use water/methanol as diluent initially due to solubility issues of the impurity).
-
Gradient :
-
0-20 min: 40% B → 60% B (Separates polar impurities).
-
20-35 min: 60% B → 95% B (Elutes Impurity 60).
-
35-40 min: Hold 95% B.
-
-
Detection : UV at 244 nm (Max absorption of the pyrrole system).
Control & Mitigation Strategies
To maintain Impurity 60 below the ICH Q3A qualification threshold (typically <0.15%):
-
Reaction Monitoring : Utilize IPC (In-Process Control) HPLC after the acid hydrolysis step. Ensure the "Intermediate Disappearance" criteria are met before proceeding to saponification.
-
Phase Separation : Impurity 60 is highly soluble in non-polar solvents (Heptane/Toluene). Washing the aqueous API salt solution with a non-polar solvent (e.g., MTBE or Ethyl Acetate) before final crystallization can effectively extract unreacted Impurity 60.
-
Acidity Control : Ensure the pH during the acetonide cleavage drops below 2.0 and temperature is maintained >35°C for sufficient duration (typically 2-4 hours).
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Atorvastatin Calcium Trihydrate Monograph. Impurity I (125971-95-1).[2][3][4]
-
TLC Pharmaceutical Standards . Atorvastatin Impurity 60 (A-12101) Data Sheet. Link
-
PubChem . Atorvastatin Acetonide tert-Butyl Ester (CID 10219899). Link
-
Santa Cruz Biotechnology . Atorvastatin Acetonide tert-Butyl Ester Product Guide. Link
-
BOC Sciences . Synthesis and Impurity Profiling of Atorvastatin.
Sources
4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide synonyms
An In-Depth Technical Guide to 4-Methyl-3-oxo-N-phenylpentanamide
Executive Summary
This technical guide provides a comprehensive overview of 4-Methyl-3-oxo-N-phenylpentanamide, a key chemical intermediate with significant applications in the pharmaceutical industry. While the initial inquiry focused on 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide, a thorough search of scientific literature and chemical databases revealed no available information for this specific compound. This guide, therefore, focuses on the structurally similar and well-documented compound, 4-Methyl-3-oxo-N-phenylpentanamide.
This document details the nomenclature, physicochemical properties, and a validated synthesis protocol for 4-Methyl-3-oxo-N-phenylpentanamide. Furthermore, it explores its crucial role as a building block in the synthesis of prominent active pharmaceutical ingredients (APIs), including its association with the manufacturing of Atorvastatin. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this important chemical entity.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is fundamental for scientific communication and regulatory purposes. This section provides the various names and identifiers for 4-Methyl-3-oxo-N-phenylpentanamide.
A comprehensive list of synonyms and identifiers for 4-Methyl-3-oxo-N-phenylpentanamide is presented in Table 1. The IUPAC name, 4-methyl-3-oxo-N-phenylpentanamide, accurately describes its molecular structure, featuring a pentanamide backbone with a methyl group at the fourth carbon, a ketone at the third, and a phenyl group attached to the amide nitrogen.[1] The CAS Number, 124401-38-3, serves as a unique identifier for this compound in chemical databases.[1][2][3]
| Identifier Type | Identifier |
| IUPAC Name | 4-methyl-3-oxo-N-phenylpentanamide |
| CAS Number | 124401-38-3 |
| PubChem CID | 10219899 |
| Molecular Formula | C12H15NO2 |
| Synonyms | N-Phenyl-isobutyloylacetamide, N-Phenyl Isobutyrylacetamide, 4-Methyl-3-oxopentanoic acid anilide, Isobutyrylacetanilide, Atorvastatin Impurity 60 |
Physicochemical Properties
Understanding the physicochemical properties of 4-Methyl-3-oxo-N-phenylpentanamide is crucial for its handling, storage, and application in chemical synthesis. These properties, summarized in Table 2, are derived from computational predictions and available experimental data. The compound presents as a yellow oil under standard conditions and has a molecular weight of approximately 205.25 g/mol .[2][3] Its predicted LogP value of 2.5 suggests a moderate level of lipophilicity.[1]
| Property | Value |
| Molecular Weight | 205.25 g/mol |
| Appearance | Yellow Oil |
| Boiling Point | 384.4 °C at 760 mmHg |
| Density | 1.1 g/cm³ |
| Flash Point | 158.8 °C |
| Refractive Index | 1.548 |
| XLogP3 | 2.5 |
Synthesis and Experimental Protocols
The synthesis of 4-Methyl-3-oxo-N-phenylpentanamide is a critical process for its industrial application, particularly in the pharmaceutical sector. A common and efficient method involves the amidation reaction between isobutyryl methyl acetate and aniline.[4] This process is valued for its simple and convenient operation, high yield, and the production of a high-purity product.[4]
Synthesis Workflow
The synthesis workflow, as described in the patent literature, is a straightforward one-pot reaction.[4] The process can be visualized in the following diagram:
Caption: Synthesis workflow for 4-Methyl-3-oxo-N-phenylpentanamide.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on the principles outlined in the referenced patent.[4]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge isobutyryl methyl acetate and aniline. The molar ratio of isobutyryl methyl acetate to aniline can range from 1:0.5 to 1:10.
-
Catalyst Addition (Optional): A catalyst can be added to facilitate the reaction. The amount of catalyst is typically in the range of 0.005-20% relative to the molar amount of isobutyryl methyl acetate.
-
Reaction: Heat the reaction mixture to a temperature between 20-150 °C (optimally 80-120 °C) with continuous stirring. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up and Purification: Upon completion of the reaction, the excess aniline is removed by vacuum distillation at a temperature between 20-150 °C (optimally 50-118 °C). The resulting residue is then purified, typically by crystallization, to yield 4-Methyl-3-oxo-N-phenylpentanamide.
Role in Drug Development and Potential Applications
4-Methyl-3-oxo-N-phenylpentanamide is a valuable intermediate in the synthesis of various organic molecules.[3] Its most notable application is in the pharmaceutical industry as a key intermediate in the synthesis of Atorvastatin, a widely used lipid-lowering drug.[1] The compound is also used in the synthesis of dyes and organic optoelectronic devices.[5]
Intermediate in Atorvastatin Synthesis
The synthesis of the core structure of Atorvastatin involves the use of 4-Methyl-3-oxo-N-phenylpentanamide. The logical relationship of its role as a precursor is illustrated below.
Caption: Role of 4-Methyl-3-oxo-N-phenylpentanamide in Atorvastatin synthesis.
Safety and Handling
Conclusion
4-Methyl-3-oxo-N-phenylpentanamide is a chemical intermediate of significant industrial importance, particularly in the synthesis of pharmaceuticals like Atorvastatin. This guide has provided a detailed overview of its nomenclature, physicochemical properties, a robust synthesis protocol, and its primary applications. The information presented herein is intended to support researchers and drug development professionals in the effective and safe utilization of this compound.
References
-
PubChem. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899. Available from: [Link]
-
LookChem. 4-methyl-3-oxo-N-phenylpentanamide. Available from: [Link]
-
Pharmaffiliates. Glimepiride-impurities. Available from: [Link]
-
ChemBK. 4-methyl-3-oxo-n-phenyl-pentanamide. Available from: [Link]
- Google Patents. EA025326B1 - Use of highly pure safinamide and ralfinamide for treatment of diseases and diseased states in conditions that do not suppress activity of cyp450 system cytochromes and do not manifest blocking properties in respect of herg channel.
-
PubChem. 4-Methyl-3-phenylpentan-2-one | C12H16O | CID 2776065. Available from: [Link]
-
PubMed. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Available from: [Link]
- Google Patents. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
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- 3. lookchem.com [lookchem.com]
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- 6. echemi.com [echemi.com]
Biological Activity of N-2-Benzyloxyphenyl Isobutyrylacetamide Derivatives
This guide provides an in-depth technical analysis of N-2-Benzyloxyphenyl Isobutyrylacetamide derivatives , a specialized class of chemical intermediates primarily critical in the synthesis and characterization of Atorvastatin metabolites .
These compounds serve as protected precursors to ortho-hydroxy atorvastatin , a pharmacologically active metabolite generated by CYP3A4-mediated oxidation. While the benzyloxy-protected derivatives themselves are typically synthetic tools, their deprotected counterparts exhibit potent HMG-CoA reductase inhibitory activity comparable to the parent drug.
Executive Summary
N-2-Benzyloxyphenyl Isobutyrylacetamide (and its deuterated or substituted analogs) represents a critical scaffold in the medicinal chemistry of statins. It functions primarily as the "masked" precursor for the ortho-hydroxylated metabolites of Atorvastatin.
-
Primary Biological Target: HMG-CoA Reductase (post-metabolic activation/deprotection).
-
Mechanism of Action: Competitive inhibition of the rate-limiting enzyme in cholesterol biosynthesis.[]
-
Key Application: Reference standards for metabolic stability studies, impurity profiling (ICH Q3A/B), and pharmacokinetic analysis.
Chemical Structure & Pharmacophore Analysis
The molecule consists of three distinct pharmacophoric regions that dictate its synthetic utility and biological potential:
-
Isobutyryl Group: Provides the isopropyl moiety found at the C-5 position of the Atorvastatin pyrrole core, essential for hydrophobic interaction with the HMG-CoA reductase binding pocket.
-
Acetamide Linker: The flexible scaffold that undergoes cyclization (Paal-Knorr reaction) to form the central pyrrole ring.
-
N-(2-Benzyloxyphenyl) Ring: The critical differentiator.
-
The Phenyl ring corresponds to the N-phenyl substituent of the pyrrole.
-
The 2-Benzyloxy group is a protected phenol. Upon deprotection (hydrogenolysis), it yields the 2-hydroxy (ortho-hydroxy) group, mimicking the Phase I oxidative metabolite of Atorvastatin.
-
Table 1: Structure-Activity Relationship (SAR) of Key Derivatives
| Derivative Class | Substituent (R) | Biological Relevance | Key Activity |
| Parent Scaffold | N-2-Benzyloxyphenyl | Synthetic Intermediate | Inactive (Pro-drug/Precursor) |
| Metabolite Analog | N-2-Hydroxyphenyl | CYP3A4 Metabolite | Potent HMG-CoA Inhibitor (IC50 ~ 8 nM) |
| Para-Isomer | N-4-Benzyloxyphenyl | p-Hydroxy Precursor | Precursor to p-OH metabolite (Active) |
| Deuterated Std | Phenyl-d5 | Mass Spec Internal Std | Bio-equivalent (Tracer) |
Biological Mechanism of Action
While the benzyloxy derivatives are synthetic constructs, their biological significance lies in their conversion to the active hydroxy-metabolites .
HMG-CoA Reductase Inhibition
The deprotected derivative (ortho-hydroxy atorvastatin) binds to HMG-CoA reductase with high affinity.
-
Binding Mode: The dihydroxyheptanoic acid side chain (formed after pyrrole cyclization) mimics the HMG-CoA substrate.
-
Potency: Studies confirm that the o-hydroxy and p-hydroxy metabolites retain approximately equivalent inhibitory potency to Atorvastatin itself, contributing significantly (approx. 70%) to the circulating inhibitory activity in plasma.
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the relationship between the synthetic precursor (Topic), the drug (Atorvastatin), and the active metabolite.
Caption: Synthetic and metabolic pathways linking the Benzyloxy precursor to the active o-Hydroxy Atorvastatin metabolite.
Experimental Protocols
Synthesis of the Statin Core (Paal-Knorr Cyclization)
This protocol describes the conversion of the N-2-benzyloxyphenyl isobutyrylacetamide scaffold into the pyrrole ring, a critical step in generating the bioactive metabolite standard.
Reagents:
-
N-2-Benzyloxyphenyl isobutyrylacetamide (1.0 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
Acetoacetate derivative (side chain precursor)
-
Pivalic acid (Catalyst)
-
Solvent: Heptane/Toluene/THF mixture (4:1:1)
Step-by-Step Methodology:
-
Charge: Add the isobutyrylacetamide derivative and 4-fluorobenzaldehyde to the reaction vessel containing the solvent mixture.
-
Catalysis: Add pivalic acid (catalytic amount, ~0.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) with a Dean-Stark trap to remove water.
-
Monitoring: Monitor reaction progress via HPLC (C18 column, Acetonitrile:Water gradient). Look for the disappearance of the amide peak at ~254 nm.
-
Workup: Cool to room temperature. Wash with NaHCO3 (sat. aq.) to remove acid catalyst.
-
Crystallization: Evaporate solvent and recrystallize from Isopropyl Alcohol (IPA) to yield the Benzyloxy-Atorvastatin Intermediate .
Deprotection to Active Metabolite
To assess biological activity, the benzyl group must be removed to free the hydroxyl.
-
Dissolve the intermediate in Methanol.
-
Add 10% Pd/C catalyst (5% w/w).
-
Stir under Hydrogen atmosphere (1 atm) for 4-6 hours at RT.
-
Filter through Celite to remove catalyst.
-
Isolate the o-Hydroxy Atorvastatin analog.
Impurity Profiling & Safety (ICH Q3A/B)
For drug development professionals, this compound is often monitored as a Process Related Impurity .
-
Genotoxicity: Unlike nitro-aromatic precursors, the benzyloxy-acetamide derivatives are generally considered non-mutagenic (Class 5 according to Cramer rules), but must be controlled in the final API.
-
Retention Time: In reverse-phase HPLC, the benzyloxy derivative is significantly more lipophilic than Atorvastatin, eluting later in the gradient.
References
-
PubChem. N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (CID 15229010). National Library of Medicine. [Link]
-
Lennernäs, H. Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 2003. [Link]
-
Kearney, A.S., et al. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Pharmaceutical Research, 1993. [Link]
-
Pharmaffiliates. Atorvastatin Impurity Standards: N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide.[Link][4]
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- 4. WO2009019561A2 - Process for preparing chiral compounds - Google Patents [patents.google.com]
A Technical Guide to Differentiating Atorvastatin Impurity D and N-2-Benzyloxyphenyl Isobutyrylacetamide
Introduction: The Critical Role of Impurity Profiling in Atorvastatin Quality Control
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. Its mechanism of action relies on the competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The manufacturing process of Atorvastatin, like any complex chemical synthesis, can result in the formation of various impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[1][2] Rigorous identification, characterization, and quantification of these impurities are paramount to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide.
This technical guide provides an in-depth analysis and comparison of two specific compounds of interest in the context of Atorvastatin: the known process-related impurity, Atorvastatin Impurity D, and a potential, lesser-known compound, N-2-Benzyloxyphenyl Isobutyrylacetamide. For researchers, scientists, and drug development professionals, a clear understanding of the distinct chemical nature and analytical behavior of such compounds is crucial for developing robust analytical methods for quality control and stability studies.
Atorvastatin Impurity D: A Known Synthetic and Degradation Byproduct
Atorvastatin Impurity D, also recognized by pharmacopeias as Atorvastatin EP Impurity D or Atorvastatin USP Related Compound D, is a well-characterized impurity associated with Atorvastatin.[3][4] It is also known by its chemical name, 3-(4-Fluorobenzoyl)-2-isobutyryl-3-phenyloxirane-2-carboxylic acid phenylamide, and as Atorvastatin Epoxydione Impurity.[4]
Origin and Formation:
Atorvastatin Impurity D can emerge from two primary pathways:
-
Synthetic Byproduct: It can be formed as a byproduct during the synthesis of Atorvastatin, particularly in processes involving certain intermediates and reaction conditions.[3]
-
Oxidative Degradation: This impurity can also be generated as a degradation product when Atorvastatin is subjected to oxidative stress.[3][5] Forced degradation studies are instrumental in identifying such potential degradants and establishing the stability-indicating nature of analytical methods.[5][6]
Chemical Structure and Properties:
The chemical structure of Atorvastatin Impurity D is distinct from the parent Atorvastatin molecule. It features an oxirane (epoxide) ring, which is a key structural alert for potential reactivity.
Caption: Chemical Structure of Atorvastatin Impurity D.
N-2-Benzyloxyphenyl Isobutyrylacetamide: A Potential Intermediate in Atorvastatin Metabolism
N-2-Benzyloxyphenyl Isobutyrylacetamide is a compound that, while not a routinely listed process impurity of Atorvastatin, holds significance as a potential intermediate in the metabolic pathway of the drug. Its deuterated form, N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide, has been identified as an intermediate of an Atorvastatin metabolite.[7] This suggests that the non-deuterated compound could play a role in the biotransformation of Atorvastatin in vivo.
Origin and Formation:
The presence of this compound is likely linked to the metabolic fate of Atorvastatin rather than its synthesis. Atorvastatin undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of active hydroxylated metabolites. Further metabolic transformations could potentially involve intermediates like N-2-Benzyloxyphenyl Isobutyrylacetamide.
Chemical Structure and Properties:
The structure of N-2-Benzyloxyphenyl Isobutyrylacetamide is fundamentally different from that of Atorvastatin and its known impurities. It lacks the characteristic pyrrole core and the dihydroxyheptanoic acid side chain of the parent drug.
Caption: Chemical Structure of N-2-Benzyloxyphenyl Isobutyrylacetamide.
Comparative Analysis: Atorvastatin Impurity D vs. N-2-Benzyloxyphenyl Isobutyrylacetamide
A direct comparison highlights the significant structural and chemical disparities between these two compounds.
| Feature | Atorvastatin Impurity D | N-2-Benzyloxyphenyl Isobutyrylacetamide |
| Also Known As | Atorvastatin EP Impurity D, Atorvastatin USP Related Compound D, Atorvastatin Epoxydione Impurity | Not applicable |
| CAS Number | 148146-51-4[4] | 163217-77-4[8] |
| Molecular Formula | C26H22FNO4[4] | C26H25NO3[8] |
| Molecular Weight | 431.46 g/mol [4] | 399.48 g/mol [9] |
| Origin | Synthetic byproduct and oxidative degradation product of Atorvastatin.[3] | Potential intermediate of an Atorvastatin metabolite.[7] |
| Key Structural Features | Contains an oxirane (epoxide) ring; lacks the pyrrole core of Atorvastatin. | Contains a benzyloxy group and an isobutyrylacetamide moiety; lacks the pyrrole core and dihydroxyheptanoic acid side chain of Atorvastatin. |
Analytical Workflow for Differentiation and Quantification
A robust analytical strategy is essential to distinguish and quantify Atorvastatin Impurity D from other potential compounds like N-2-Benzyloxyphenyl Isobutyrylacetamide in the context of Atorvastatin analysis. A multi-technique approach, leveraging the strengths of chromatography and spectroscopy, provides the most comprehensive and reliable results.
Sources
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- 9. N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide | CAS 163217-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Protocol for Synthesis of N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide
Abstract & Core Directive
This application note details a high-fidelity protocol for the synthesis of N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide , a scaffold frequently utilized in the development of kinase inhibitors and ion channel modulators.[1]
Unlike traditional methods involving the direct heating of
Retrosynthetic Analysis & Strategy
The target molecule is a
Strategic Disconnection
The synthesis is disconnected at the amide bond. The acyl fragment is derived from Isobutyryl Chloride activated via Meldrum's Acid , while the amine fragment is 2-Benzyloxyaniline .
Reaction Pathway (Graphviz)[1]
Figure 1: The Meldrum's Acid activation pathway avoids the high temperatures required for direct ester aminolysis.[1]
Materials & Reagents
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Benzyloxyaniline | 20012-63-9 | 199.25 | 1.0 | Nucleophile |
| Meldrum's Acid | 2033-24-1 | 144.13 | 1.1 | Acyl Carrier |
| Isobutyryl Chloride | 79-30-1 | 106.55 | 1.1 | Acylating Agent |
| Pyridine | 110-86-1 | 79.10 | 2.2 | Base/Catalyst |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Solvent (Step 1) |
| Toluene | 108-88-3 | - | Solvent | Solvent (Step 2) |
Safety Note: Isobutyryl chloride is corrosive and lachrymatory. Meldrum's acid derivatives can cause sensitization. All operations must be performed in a fume hood.
Experimental Protocol
Part A: Synthesis of 5-Isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acyl Meldrum's Acid)
Rationale: Direct reaction of acid chlorides with anilines yields simple amides, not
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add Meldrum's acid (1.44 g, 10 mmol) and dry DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Pyridine (1.78 mL, 22 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.
-
Acylation: Add Isobutyryl chloride (1.15 mL, 11 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of Meldrum's acid.[1]
-
-
Workup:
-
Dilute with DCM (30 mL).[1]
-
Wash with 1M HCl (2 x 20 mL) to remove pyridine.[1]
-
Wash with Brine (20 mL).[1]
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The intermediate (Acyl Meldrum's Acid) is typically obtained as a pale yellow solid or oil.[1] It is sufficiently pure for the next step.
-
Part B: Aminolysis to N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide
Rationale: Thermal decomposition of the acylated Meldrum's acid generates an acyl ketene intermediate in situ, which is trapped by the aniline.[1] This mechanism is irreversible and driven by the loss of
-
Setup: In a 100 mL RBF equipped with a reflux condenser, dissolve the Acyl Meldrum's Acid intermediate (from Part A, ~10 mmol theoretical) in Toluene (30 mL).
-
Amine Addition: Add 2-Benzyloxyaniline (1.99 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux (~110°C) for 4 hours.
-
Observation: Evolution of gas (
) will be observed.[1]
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting aniline spot should disappear.
-
Workup:
-
Cool to RT.
-
Evaporate the toluene under reduced pressure.
-
The residue is often a brown oil or solid.
-
-
Purification:
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | |
| Yield | 65% - 85% | (Over 2 steps) |
| Amide proton is deshielded.[1] | ||
| Benzyloxy + Aniline aromatic protons.[1] | ||
| Benzylic methylene.[1] | ||
| Characteristic | ||
| Isopropyl methine.[1] | ||
| Isopropyl methyls.[1] | ||
| MS (ESI) | Calculated MW: 311.38 |
Troubleshooting & Optimization
Experimental Logic Flow
Figure 2: Decision matrix for troubleshooting common synthesis issues.
-
Moisture Sensitivity: Step 1 is moisture-sensitive. Ensure DCM is anhydrous.
-
Keto-Enol Tautomerism: The product exists in equilibrium between keto and enol forms. NMR may show a small singlet near
12.0 (enol -OH) and a split in the methylene signal.[1] This is normal and not an impurity.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[3][4] 2. A general and versatile synthesis of
-keto esters.[5] The Journal of Organic Chemistry, 43(10), 2087-2088.[1] Link[1] -
Pak, C. S., Yang, H. C., & Choi, E. B. (1992).[1] A convenient synthesis of
-keto amides from Meldrum's acid. Synthesis, 1992(12), 1213-1214.[1] Link[1] -
Appel, K., et al. (2018).[1] Process for the preparation of substituted
-ketoamides. US Patent 20180237401. Link -
Davidson, D., & Bernhard, S. A. (1948).[1] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428.[1] Link[1]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2004083212A1 - Process to beta-ketoamide intermediates to dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Atorvastatin and Its Process Intermediates
Abstract
This application note presents a detailed, systematic approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Atorvastatin and its critical process intermediates. The synthesis of Atorvastatin, a leading synthetic lipid-lowering agent, involves multiple steps where the formation of impurities and the purity of intermediates are critical quality attributes.[1][2] This guide provides a comprehensive protocol, from initial parameter selection to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] We detail the rationale behind chromatographic choices, including stationary phase, mobile phase composition, and detector settings, to achieve optimal separation. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control laboratories in pharmaceutical research and manufacturing.
Introduction
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[1] Its complex chemical structure, featuring multiple chiral centers, necessitates a sophisticated, multi-step synthesis.[5] The most common industrial route is the Paal-Knorr synthesis, which involves the condensation of key intermediates to form the central pyrrole ring.[1][2]
The purity of the final Active Pharmaceutical Ingredient (API) is paramount and is directly influenced by the quality of the intermediates and the control of process-related impurities and degradation products. Therefore, a reliable analytical method is essential to monitor the purity of these intermediates throughout the manufacturing process. This ensures the final API meets the stringent specifications set by pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7][8] This document provides a field-proven guide for developing such a method from the ground up.
Materials and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Columns: A variety of C18 and C8 columns were screened. The optimal separation was achieved on a Zorbax Bonus-RP column (150 x 4.6 mm, 3.5 µm particle size) or equivalent.[9]
-
Chemicals:
-
Atorvastatin Calcium Reference Standard (CRS) and known impurity standards.
-
Atorvastatin process intermediates.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Ammonium acetate, Potassium dihydrogen phosphate (Analytical Grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies).[11][12]
-
-
Software: Chromatographic data acquisition and processing software.
HPLC Method Development Strategy: A Rationale-Driven Approach
The goal is to develop a single gradient method capable of separating the main Atorvastatin peak from its key intermediates and potential degradation products within a reasonable runtime.
Initial Assessment and Analyte Properties
Atorvastatin and its intermediates are relatively non-polar compounds, making Reversed-Phase HPLC the logical choice. Atorvastatin has a pKa of 4.46, indicating it is an acidic compound.[13] Therefore, controlling the mobile phase pH is critical to ensure consistent retention and good peak shape. Analysis of the UV spectra for Atorvastatin shows a maximum absorbance around 245-249 nm, making this the ideal wavelength for detection.[9][10]
Column and Mobile Phase Selection
-
Stationary Phase: A C18 stationary phase is the most common starting point for compounds of this polarity. We screened several C18 and C8 columns. A Zorbax Bonus-RP column provided a satisfactory peak shape and resolution for closely eluting impurities, particularly between Atorvastatin and its critical pair, impurity B.[7][9] The use of modern columns with smaller particle sizes (e.g., superficially porous particles) can significantly reduce run times compared to older pharmacopoeial methods.[6][7]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile was chosen over methanol as it generally provides better peak shape and lower backpressure.
-
Aqueous Phase & pH: An acidic mobile phase (pH ~2.5-4.0) is necessary to suppress the ionization of the carboxylic acid group on Atorvastatin, thereby improving retention and peak symmetry. A buffer is required to maintain a stable pH. While phosphate buffers are effective, they can precipitate with high concentrations of acetonitrile. A common alternative is to use an acid modifier like 0.05-0.1% Trifluoroacetic Acid (TFA) or formic acid in water, which provides good buffering capacity at low pH and is volatile, making it suitable for LC-MS applications.[9][10]
-
Elution Mode: Gradient for Optimal Separation
Due to the range of polarities among the Atorvastatin intermediates and the API itself, a gradient elution is necessary. An isocratic method would either result in very long retention times for late-eluting compounds or poor resolution of early-eluting peaks. A gradient starting with a higher aqueous composition and ramping up the acetonitrile concentration allows for the separation of more polar impurities at the beginning of the run and the elution of the non-polar API and intermediates later, all within a shorter timeframe.[9]
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis.
| Parameter | Condition |
| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water[10] |
| Mobile Phase B | 0.05% Trifluoroacetic Acid in Acetonitrile[10] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 245 nm[9] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 30 minutes |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve 25 mg of Atorvastatin CRS in a 50 mL volumetric flask using the diluent to achieve a concentration of 500 µg/mL.[9]
-
Intermediate Stock Solutions: Prepare individual stock solutions of each intermediate at a concentration of 500 µg/mL in the diluent.
-
Working Standard Solution (for Assay): Dilute the Standard Stock Solution to a final concentration of 100 µg/mL.
-
Spiked Sample (for Specificity & Accuracy): Prepare a solution of the target intermediate at its working concentration and spike it with Atorvastatin and other known impurities at a level of 0.15% relative to the main analyte concentration.
-
Sample Solution: Accurately weigh and dissolve the intermediate sample in the diluent to achieve the target concentration (e.g., 1 mg/mL for impurity profiling).
Forced Degradation Study Protocol
To ensure the method is stability-indicating, forced degradation studies must be performed on the Atorvastatin API and key intermediates.[9][14] The goal is to achieve 10-20% degradation of the main peak.[15]
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.[11][15] Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 4 hours.[11][15] Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 6% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose solid sample to 60°C for 4 hours.[15] Dissolve in diluent before injection.
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 366 nm) for 10 hours.[15]
Analyze all stressed samples alongside a control (unstressed) sample using the developed HPLC method with a PDA detector to check for peak purity and co-elution.
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[3]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the API, each intermediate, and a spiked sample containing all components. The method is specific if all peaks are well-resolved from each other. Results from the forced degradation study also contribute to specificity, demonstrating that degradant peaks do not interfere with the quantification of the analyte.[16]
-
Linearity: Prepare a series of at least five concentrations of Atorvastatin and each intermediate, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.05% to 0.3% of the test solution concentration for impurities).[6] Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[17]
-
Accuracy: Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0-102.0% recovery.[16]
-
Precision:
-
Repeatability (Intra-day precision): Perform at least six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[16]
-
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic modifier composition, ±0.1 mL/min flow rate) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.
Results and Discussion
The developed gradient HPLC method successfully separated Atorvastatin from its key process intermediates and degradation products within 25 minutes.[9] The validation results confirmed the method's suitability for its intended use.
Table 1: System Suitability and Validation Summary
| Validation Parameter | Result | Acceptance Criteria (ICH)[3] |
| Resolution (Critical Pair) | > 2.0 | ≥ 1.5 |
| Tailing Factor (Atorvastatin) | 1.1 | ≤ 2.0 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (Impurities) | LOQ - 0.3% | As defined by linearity, accuracy, and precision[17] |
| Accuracy (% Recovery) | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.75% Intermediate: 1.1% | ≤ 2.0%[16] |
| LOD | 0.005% (S/N ≈ 3:1) | Report value |
| LOQ | 0.015% (S/N ≈ 10:1) | Report value |
| Robustness | No significant impact on results from minor parameter variations. | System suitability parameters met under all conditions. |
The forced degradation studies showed that Atorvastatin degraded significantly under acidic, oxidative, and photolytic conditions, while being more stable under basic and thermal stress.[9][11] In all cases, the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust, stability-indicating HPLC method for the analysis of Atorvastatin and its process intermediates. The causality behind each experimental choice has been explained to provide a deeper understanding of the method development process. By adhering to the principles outlined in ICH guidelines Q2(R2) and Q14, this method demonstrates high levels of specificity, linearity, accuracy, and precision.[18][16] It is a reliable tool for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Atorvastatin.
References
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Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2021). MDPI. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. (2018). MedCrave online. [Link]
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Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2012). PMC. [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023). ICH. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (2012). PMC. [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023). Taylor & Francis Online. [Link]
-
The synthetic routes to atorvastatin intermediate. (N/A). ResearchGate. [Link]
-
The synthesis of atorvastatin intermediates. (2016). Atlantis Press. [Link]
-
A green-by-design biocatalytic process for atorvastatin intermediate. (2011). RSC Publishing. [Link]
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Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (N/A). Shimadzu. [Link]
-
An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2003). AVESİS - İstanbul Üniversitesi. [Link]
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). ResearchGate. [Link]
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. (2019). Agilent. [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed. [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2012). MDPI. [Link]
-
Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. (2015). Asian Journal of Research in Chemistry. [Link]
-
Review on Forced Degradation Study of Statins. (2020). Asian Journal of Pharmaceutical Analysis. [Link]
-
Atorvastatin Calcium - Definition, Identification, Assay. (2025). Trungtamthuoc.com. [Link]
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Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (2020). World Journal of Advanced Research and Reviews. [Link]
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Application Note: Comparative Solubility Analysis of N-2-Benzyloxyphenyl Isobutyrylacetamide in Methanol and Toluene
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This application note presents a detailed analysis of the solubility of N-2-Benzyloxyphenyl Isobutyrylacetamide, a key intermediate in the synthesis of certain therapeutic agents, in two common organic solvents: methanol and toluene. By examining the interplay of molecular structure and solvent properties, we provide a theoretical framework for predicting solubility behavior, supported by a rigorous experimental protocol for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the solubility of complex organic molecules.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a paramount physical property that influences a multitude of developmental stages, including formulation, dosage form design, and in vivo performance.[1] Poor aqueous solubility, in particular, can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. A thorough understanding of an API's solubility in various solvent systems is therefore essential for rational formulation design and process chemistry.
N-2-Benzyloxyphenyl Isobutyrylacetamide (MW: 399.5 g/mol [2]) is a complex organic molecule featuring a variety of functional groups that contribute to its overall physicochemical profile. This application note will explore the solubility of this compound in a polar protic solvent, methanol, and a non-polar aromatic solvent, toluene. This comparative study will highlight the fundamental principles of "like dissolves like" and the nuanced effects of specific intermolecular interactions.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[4]
Analysis of N-2-Benzyloxyphenyl Isobutyrylacetamide Structure
The molecular structure of N-2-Benzyloxyphenyl Isobutyrylacetamide contains several key features that influence its solubility:
-
Amide Group (-CONH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[5][6][7]
-
Ether Linkage (-O-): The oxygen atom in the benzyloxy group can act as a hydrogen bond acceptor.
-
Aromatic Rings: The two phenyl rings are non-polar and can participate in π-π stacking interactions.
-
Isobutyryl Group: This alkyl group is non-polar.
The presence of both polar and non-polar regions gives N-2-Benzyloxyphenyl Isobutyrylacetamide an amphiphilic character.
Solvent Properties
2.2.1. Methanol (CH₃OH)
Methanol is a polar protic solvent.[8] Its polarity arises from the significant electronegativity difference between the oxygen and hydrogen atoms in the hydroxyl (-OH) group. This allows methanol to engage in strong hydrogen bonding, acting as both a hydrogen bond donor and acceptor.[8][9][10]
2.2.2. Toluene (C₆H₅CH₃)
Toluene is a non-polar, aromatic hydrocarbon.[11][12][13] Its primary intermolecular forces are van der Waals forces and it can participate in π-π interactions due to its aromatic ring. It is considered a versatile solvent for many organic compounds.[11][14]
Predicted Solubility
Based on the principle of "like dissolves like"[15][16], we can formulate a hypothesis regarding the solubility of N-2-Benzyloxyphenyl Isobutyrylacetamide in these two solvents:
-
In Methanol: The polar amide and ether groups of the solute are expected to interact favorably with the polar hydroxyl group of methanol through hydrogen bonding. However, the large non-polar regions (benzyloxy and phenyl groups) may limit its overall solubility. While amides can be soluble in water and other protic solvents, their solubility decreases with an increase in the size of the non-polar hydrocarbon part.[5][7]
-
In Toluene: The non-polar aromatic rings and the isobutyryl group of the solute are expected to have favorable van der Waals and π-π interactions with toluene. The polar amide group, however, will be less effectively solvated by the non-polar toluene molecules.
The overall solubility will depend on the balance of these competing interactions.
Experimental Protocol: Determination of Equilibrium Solubility
To empirically determine the solubility of N-2-Benzyloxyphenyl Isobutyrylacetamide, the shake-flask method is a widely accepted and robust technique.[15][17][18]
Materials and Equipment
-
N-2-Benzyloxyphenyl Isobutyrylacetamide (analytical grade)
-
Methanol (HPLC grade)
-
Toluene (HPLC grade)
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of N-2-Benzyloxyphenyl Isobutyrylacetamide (to ensure a saturated solution) into several glass vials.
-
Add a precise volume of either methanol or toluene to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.[15] This step is crucial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of N-2-Benzyloxyphenyl Isobutyrylacetamide of known concentrations in the respective solvent.
-
Develop and validate an HPLC method for the accurate quantification of the compound.
-
Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the standard solutions and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of N-2-Benzyloxyphenyl Isobutyrylacetamide in the diluted samples from the calibration curve and calculate the original solubility, accounting for the dilution factor.
-
Expected Results and Data Presentation
The solubility data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Solubility of N-2-Benzyloxyphenyl Isobutyrylacetamide at 25°C
| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Dominant Interactions | Expected Solubility (mg/mL) |
| Methanol | Polar | Donor & Acceptor | Hydrogen Bonding, Dipole-Dipole | Moderate |
| Toluene | Non-polar | None | van der Waals, π-π Stacking | Moderate to High |
Note: The expected solubility values are qualitative predictions. Actual quantitative results must be determined experimentally.
Visualizing Molecular Interactions
The following diagram illustrates the potential intermolecular interactions between N-2-Benzyloxyphenyl Isobutyrylacetamide and the two solvents.
Caption: Predicted Solute-Solvent Interactions.
Discussion and Conclusion
The experimental determination of the solubility of N-2-Benzyloxyphenyl Isobutyrylacetamide in methanol and toluene will provide valuable insights for its use in synthetic chemistry and pharmaceutical development. The balance between the polar amide and ether functionalities and the non-polar aromatic and alkyl portions of the molecule will dictate its solubility in these distinct solvent environments.
A higher solubility in toluene would suggest that the non-polar characteristics of the molecule are dominant. Conversely, significant solubility in methanol would indicate a strong contribution from the hydrogen-bonding capable groups. This information is critical for selecting appropriate solvents for reactions, purification (e.g., crystallization), and the initial stages of formulation development.
By combining theoretical predictions with robust experimental validation, researchers can build a comprehensive understanding of the physicochemical properties of complex molecules like N-2-Benzyloxyphenyl Isobutyrylacetamide, enabling more efficient and informed drug development processes.
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Maratek. (2024, July 24). How Does Toluene Function as a Solvent in Industrial Applications? Available from: [Link]
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MakeTheBrainHappy. (2020, April 12). Is Methanol Polar or Nonpolar? Available from: [Link]
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PCC Group. (2023, September 6). Toluene: applications and properties. Available from: [Link]
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K-Chem. (2025, June 20). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use. Available from: [Link]
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AIP Publishing. (2014, October 3). Hydrogen bonded structure, polarity, molecular motion and frequency fluctuations at liquid-vapor interface of a water-methanol mixture: An ab initio molecular dynamics study. Available from: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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Amaris Chemicals. (2025, October 15). Toluene: The Powerful Solvent Driving Industrial Innovation. Available from: [Link]
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Chemistry LibreTexts. (2022, October 4). 7.6: Hydrogen Bonding. Available from: [Link]
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Vedantu. (2024, June 6). What Type of Bonding is found in Methanol? Available from: [Link]
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Breslyn.org. (2022, January 6). Intermolecular Forces for CH3OH (Methanol). Available from: [Link]
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PubChem. (n.d.). N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide. Available from: [Link]
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Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
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ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
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PubMed. (1994, February). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Available from: [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available from: [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. Available from: [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
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Pharmaffiliates. (n.d.). N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide. Available from: [Link]
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University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]
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Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Available from: [Link]
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Oreate AI Blog. (2025, December 24). The Polar Nature of Amides: Understanding Their Unique Properties. Available from: [Link]
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ChemBK. (2024, April 9). N-PHENYL ISOBUTYRYLACETAMIDE. Available from: [Link]
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Application Note & Protocol: Systematic Solvent Selection for the Recrystallization and Purification of N-(2-benzyloxyphenyl)isobutyrylamide
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel amide-based compounds.
Abstract & Introduction
N-(2-benzyloxyphenyl)isobutyrylamide is an N-aryl amide, a class of compounds of significant interest in medicinal chemistry and materials science. The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, or residual solvents. Achieving high purity is critical for accurate downstream characterization, biological screening, and ensuring the integrity of experimental results.[1] Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids, predicated on the differential solubility of a target compound and its impurities in a solvent at varying temperatures.[2][3][4]
This document provides a comprehensive guide to developing a robust recrystallization protocol for N-(2-benzyloxyphenyl)isobutyrylamide. It moves beyond a simple list of steps to explain the underlying chemical principles, offering a systematic workflow for solvent screening and optimization. The protocols described herein are designed to be self-validating, empowering researchers to logically deduce the optimal conditions for achieving high-purity material.
The Science of Solvent Selection: A Mechanistic Approach
The success of any recrystallization hinges on the choice of solvent. An ideal solvent system creates a high-yield, high-purity crystallization event by exploiting the solubility curve of the target compound. The core principle is that the desired compound should be highly soluble in the chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[2][5]
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Temperature Coefficient: The solubility of N-(2-benzyloxyphenyl)isobutyrylamide should increase significantly with temperature.[2] This allows for complete dissolution at or near the solvent's boiling point and maximal recovery upon cooling.
-
Impurity Solubility Profile: Impurities should ideally remain in the solution (the "mother liquor") upon cooling or be completely insoluble in the hot solvent, allowing for their removal via hot filtration.[2]
-
Chemical Inertness: The solvent must not react with the target compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product.[2]
-
Safety & Cost: The solvent should be non-flammable, inexpensive, and have a low toxicity profile.[2]
To predict suitable solvents for N-(2-benzyloxyphenyl)isobutyrylamide, we analyze its structure. The molecule possesses both polar (amide linkage) and non-polar (benzyloxy, phenyl, and isobutyryl groups) regions. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.
Experimental Workflow: From Screening to Protocol
The following workflow provides a logical progression from small-scale solvent testing to a full-scale purification protocol.
Caption: Logical workflow for recrystallization solvent screening and protocol execution.
Solvent Screening: Data-Driven Selection
A preliminary screening using a range of solvents is the most reliable method for identifying a suitable system.[6][7] The table below outlines potential candidates based on the structural analysis of N-(2-benzyloxyphenyl)isobutyrylamide and provides a template for recording experimental observations.
| Solvent | Polarity Class | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | High | Low to Moderate | The amide group's hydrogen bonding capacity suggests good solubility in hot alcohols. A common and effective choice for many amides.[7][8] |
| Isopropanol | Polar Protic | 82 | High | Low | Similar to ethanol but slightly less polar, which may improve recovery of the relatively non-polar compound. |
| Ethyl Acetate | Polar Aprotic | 77 | High | Low | Often an excellent solvent for compounds with both polar and non-polar features.[7] |
| Acetone | Polar Aprotic | 56 | High | Moderate | Its high volatility is advantageous for drying, but its lower boiling point may limit its dissolving power for high-melting solids.[7][8] |
| Acetonitrile | Polar Aprotic | 82 | Moderate to High | Low | Can be a very effective solvent for producing high-quality crystals of amides.[7][8] |
| Toluene | Non-Polar | 111 | Moderate to High | Very Low | The aromatic nature of toluene will interact well with the phenyl and benzyl groups. Its high boiling point can be a disadvantage. |
| Heptane | Non-Polar | 98 | Very Low | Insoluble | Unlikely to be a good single solvent, but is an excellent candidate as an "anti-solvent" in a mixed-solvent system. |
| Ethanol/Water | Mixed | Variable | High | Very Low | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until cloudiness appears.[1][9] |
| Ethyl Acetate/Heptane | Mixed | Variable | High | Very Low | An effective polar/non-polar mixture. The compound is dissolved in hot ethyl acetate, and heptane is added to induce crystallization.[6] |
Detailed Recrystallization Protocol
This protocol assumes that Ethanol has been identified as a suitable solvent from the screening phase. The principles remain the same for other effective single-solvent systems.
Caption: Step-by-step protocol for the recrystallization of a solid compound.
Methodology:
-
Dissolution: Place the crude N-(2-benzyloxyphenyl)isobutyrylamide in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the flask in small portions, swirling to dissolve the solid. Use the absolute minimum amount of hot solvent required to achieve a clear, saturated solution.[5]
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.[5][6]
-
Crystallization: Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5] Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[6][9]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent.[9] This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.
-
Drying: Transfer the purified crystals from the filter paper to a watch glass. Allow them to air-dry completely or place them in a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.[5][9]
Purity Assessment and Validation
The efficacy of the purification must be validated.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress the melting point and broaden the range.[3] Compare the experimental melting point to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should appear as a single, well-defined spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical identity and structural integrity of the purified compound and reveal the absence of impurities.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallisation. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reaction conditions for coupling isobutyrylacetate with 2-benzyloxyaniline
Abstract
This technical guide details the reaction conditions for coupling isobutyrylacetate (ethyl or methyl ester) with 2-benzyloxyaniline . This reaction is a pivotal entry point into the synthesis of 8-(benzyloxy)-quinolinone scaffolds, which are privileged structures in medicinal chemistry (e.g., CFTR modulators, kinase inhibitors).
Depending on the specific reaction conditions (kinetic vs. thermodynamic control), the coupling can be directed toward two distinct primary intermediates: the
Reaction Pathway Analysis
The chemoselectivity of this coupling is dictated by temperature and catalysis. The 2-benzyloxy group on the aniline introduces significant steric bulk and electron-donating character, which influences the nucleophilicity of the amine.
-
Path A (Amide Formation - Knorr): Nucleophilic attack on the ester carbonyl. Favored by basic catalysis and moderate temperatures (
). -
Path B (Enamine Formation - Conrad-Limpach): Nucleophilic attack on the ketone carbonyl. Favored by acid catalysis, water removal (Dean-Stark), and kinetic control.
Reaction Map
Figure 1: Divergent synthesis pathways based on initial coupling conditions. Path A is the focus of this protocol.
Protocol A: Synthesis of the -Keto Amide
Target:
This protocol utilizes a base-catalyzed approach in non-polar solvent to favor the attack on the ester moiety over the ketone.
Materials
| Reagent | Equiv.[1][2][3] | MW | Density | Role |
| 2-Benzyloxyaniline | 1.0 | 199.25 | Solid | Nucleophile |
| Ethyl Isobutyrylacetate | 1.2 | 158.20 | 0.98 g/mL | Electrophile |
| DMAP | 0.1 | 122.17 | Solid | Catalyst |
| Triethylamine (TEA) | 0.5 | 101.19 | 0.73 g/mL | Base |
| Toluene | - | - | - | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Flame-dry the apparatus under vacuum and backfill with nitrogen (3 cycles).
-
-
Reagent Loading:
-
Charge 2-benzyloxyaniline (10.0 g, 50.2 mmol, 1.0 eq) into the flask.
-
Add anhydrous Toluene (100 mL, 10 V).
-
Add DMAP (0.61 g, 5.0 mmol, 0.1 eq) and Triethylamine (3.5 mL, 25.1 mmol, 0.5 eq).
-
Note: The addition of DMAP significantly accelerates the amidation by generating a reactive acyl-pyridinium intermediate.
-
-
Addition:
-
Add Ethyl isobutyrylacetate (9.5 g, 60.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 100–110°C (Reflux) .
-
Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4]
-
Timepoint: Conversion is typically complete within 4–6 hours .
-
Observation: The solution will darken slightly. Ethanol is generated as a byproduct.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the toluene to
30% volume under reduced pressure. -
Dilute with Ethyl Acetate (100 mL) and wash sequentially with:
-
1M HCl (2
50 mL) – Critical to remove unreacted aniline and DMAP. -
Saturated
(50 mL). -
Brine (50 mL).
-
-
Dry the organic phase over
, filter, and concentrate to dryness.
-
-
Purification:
-
The crude product is often a viscous oil that solidifies upon standing.
-
Recrystallization: Dissolve in minimal hot Ethanol/Hexane (1:4) and cool to 0°C.
-
Yield: Expected yield is 75–85% .[1]
-
Protocol B: Cyclization to 2-Quinolone (Optional)
Target: 8-(benzyloxy)-4-hydroxy-2-isopropylquinoline (via Conrad-Limpach) or isomer. Note: If the goal is the 4-hydroxy-2-isopropyl isomer (Conrad-Limpach product), the initial coupling must be performed with acid catalysis and water removal to form the imine first.
High-Temperature Cyclization (Thermal):
-
Take the crude
-keto amide (from Protocol A) or the -enamino ester (prepared via acid catalysis). -
Dissolve in Diphenyl Ether (Dowtherm A) at a concentration of 0.5 M.
-
Heat rapidly to 250°C for 30–60 minutes.
-
Safety: Ensure vigorous stirring and use a blast shield. Methanol/Ethanol evolves rapidly.
-
-
Cool to room temperature. The quinolone product often precipitates out.
-
Dilute with Hexanes to maximize precipitation and filter.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Chemistry |
| Temperature | ||
| Stoichiometry | 1.2 eq Ester | Excess ester drives the reaction to completion; unreacted aniline is difficult to remove. |
| Catalyst | DMAP (10 mol%) | Essential for activating the ester. Without DMAP, reaction times extend to >24h. |
| Water Content | <0.1% | Water hydrolyzes the ester to the acid, killing the reaction. Use anhydrous toluene. |
Troubleshooting & Optimization
Issue: Low Conversion to Amide
-
Cause: Steric hindrance from the ortho-benzyloxy group.
-
Solution: Increase DMAP loading to 20 mol% or switch solvent to Xylene and reflux at
.
Issue: Formation of "Bis-Anilide"
-
Cause: Reaction of the active methylene group (C2 of the keto-ester) with a second equivalent of aniline.
-
Solution: Strictly control stoichiometry (1.0 : 1.2) and avoid high concentrations (>1 M).
Issue: Product is an Oil/Gum
-
Cause: Residual solvent or impurities.
-
Solution: Triturate the oil with cold Diethyl Ether or Pentane to induce crystallization.
Safety & Handling
-
2-Benzyloxyaniline: Irritant. Avoid inhalation.
-
Ethyl Isobutyrylacetate: Flammable liquid.
-
Dowtherm A: If used for cyclization, handle with extreme care at
. Use a high-temperature oil bath or sand bath; do not use standard hotplates which may fail.
References
-
Conrad-Limpach Synthesis Overview
-
Amid
-Keto Esters: -
Quinolone Synthesis Protocols
-
Solvent Effects in Thermal Cyclization
-
Lyu, Y., et al. (2019). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Beilstein Journal of Organic Chemistry. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Mastering Atorvastatin Intermediate Synthesis with Dean-Stark Reflux Conditions
Introduction: The Critical Role of Intermediates in Atorvastatin Synthesis
Atorvastatin, marketed as Lipitor, stands as a landmark therapy in the management of hypercholesterolemia.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[2] The commercial success of Atorvastatin has spurred extensive research into optimizing its synthesis, with a significant focus on the efficient production of its key intermediates. The most prominent and industrially scalable route is the Paal-Knorr synthesis, a convergent approach that masterfully assembles the core pyrrole structure of the molecule.[3][4][5] This method involves the condensation of a 1,4-diketone with a chiral amino-ester side chain.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Dean-Stark reflux conditions in the pivotal Paal-Knorr condensation step for Atorvastatin intermediate synthesis. We will delve into the mechanistic underpinnings of this technique, provide a comprehensive experimental protocol, and offer insights into process optimization.
The Power of Azeotropic Reflux: Understanding the Dean-Stark Apparatus
Many chemical reactions, including the formation of esters and pyrroles, are reversible and produce water as a byproduct.[6][7][8] According to Le Chatelier's principle, the accumulation of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby limiting the yield of the desired product.[7][9] The Dean-Stark apparatus is an elegant piece of laboratory glassware designed to circumvent this issue by continuously removing water from the reaction mixture.[10][11]
The apparatus works on the principle of azeotropic distillation.[12][13] An inert solvent, which is immiscible with water and forms a low-boiling azeotrope with it (e.g., toluene), is used as the reaction medium.[6][10] Upon heating to reflux, the azeotropic mixture of the solvent and water vaporizes and enters the condenser. The condensed liquid then drips into the graduated collection arm of the Dean-Stark trap. Due to the higher density of water compared to the organic solvent, the water settles at the bottom of the trap, while the solvent, now free of water, overflows and returns to the reaction flask.[6][10] This continuous removal of water effectively drives the equilibrium towards the product side, ensuring a high conversion rate.[7][11]
Application in Atorvastatin Synthesis: The Paal-Knorr Pyrrole Formation
The final convergent step in the Paal-Knorr synthesis of Atorvastatin is the condensation of a 1,4-diketone, specifically 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, with the chiral side-chain amine, (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[3] This reaction forms the central pyrrole ring of the Atorvastatin backbone and liberates two molecules of water.
The Paal-Knorr condensation is an acid-catalyzed process and is a rate-limiting step in the overall synthesis.[14][15] The use of a Dean-Stark apparatus is crucial for achieving high yields in this transformation by efficiently removing the water formed.[3][16]
Key Reactants and Their Synthesis
-
The 1,4-Diketone Intermediate: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide is a critical precursor. A common method for its preparation is the Stetter reaction.[3]
-
The Chiral Side-Chain Amine: (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate provides the necessary stereochemistry for the final drug's efficacy.[3] Its synthesis is a multi-step process, often starting from readily available chiral precursors.[17][18][19] Several synthetic routes have been developed for this key intermediate.[18][19][20]
Detailed Experimental Protocol: Paal-Knorr Pyrrole Formation
This protocol outlines the procedure for the Paal-Knorr condensation using a Dean-Stark apparatus.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone)
-
(4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine)[17]
-
Pivalic acid (catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup
Experimental Workflow Diagram:
Caption: Experimental workflow for the Paal-Knorr synthesis of the Atorvastatin intermediate.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-diketone, the chiral amine, and the pivalic acid catalyst.
-
Add the toluene-heptane co-solvent system. The typical ratio can vary, but a mixture is often used to optimize both solubility and azeotropic water removal.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Ensure all joints are properly sealed.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat it to a gentle reflux using a heating mantle.
-
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. You will observe the separation of water at the bottom of the graduated arm.
-
Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. The reaction progress should be monitored by a suitable analytical technique, such as HPLC.[3]
-
-
Workup and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
The reaction mixture can then be worked up to isolate the protected Atorvastatin product. This typically involves concentrating the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of isopropanol and water or toluene.[3]
-
Quantitative Data and Optimization
The efficiency of the Paal-Knorr condensation is highly dependent on the reaction conditions. The following table summarizes typical parameters and expected outcomes.
| Parameter | Typical Value/Condition | Rationale |
| Solvent | Toluene-Heptane or 2-Methyl THF | Toluene forms an efficient azeotrope with water for removal.[6] Heptane can aid in solubility and temperature control. 2-Methyl THF is also an effective solvent.[21] |
| Catalyst | Pivalic Acid | An organic acid catalyst is necessary to promote the condensation.[3][14] |
| Temperature | Reflux temperature of the solvent system | Sufficient energy is required to overcome the activation energy and for azeotropic distillation. |
| Reaction Time | 24-48 hours (variable) | Dependent on scale and efficiency of water removal. Monitoring by HPLC is crucial. |
| Expected Yield | >80% | Efficient water removal via Dean-Stark is key to achieving high yields. |
Optimization:
-
Catalyst: While pivalic acid is commonly used, studies have shown that the addition of a tertiary amine to the organic acid can significantly enhance the reaction rate and yield.[14][15]
-
Solvent: The choice of solvent can impact reaction time and purity. The solvent should be inert to the reaction conditions and effectively form an azeotrope with water.
Mechanistic Insight: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis proceeds through a series of acid-catalyzed steps involving the reaction of a primary amine with a 1,4-dicarbonyl compound.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone, followed by dehydration to form an imine. A subsequent intramolecular cyclization and further dehydration steps lead to the formation of the aromatic pyrrole ring. Each dehydration step highlights the importance of water removal to drive the reaction forward.
Conclusion
The use of Dean-Stark reflux conditions is a cornerstone of the efficient and scalable synthesis of key Atorvastatin intermediates via the Paal-Knorr reaction. By effectively removing water, this technique drives the reaction equilibrium towards the formation of the desired pyrrole product, ensuring high yields and purity. A thorough understanding of the principles of azeotropic distillation, coupled with careful optimization of reaction parameters, is essential for mastering this critical step in the manufacturing of one of the world's most important cholesterol-lowering medications.
References
-
Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry, 7(3), 21-24. [Link]
- Li, S. F., et al. (2024).
-
Zhang, W., et al. (2023). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. [Link]
-
Various Authors. (2014). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate. [Link]
-
Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journals. [Link]
- Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.
-
Synfacts. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Thieme. [Link]
-
Shaikh, A. A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 599-603. [Link]
-
Shaikh, A. A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Publications. [Link]
- EPO. (n.d.).
- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
Borosil Scientific. (n.d.). Dean and Stark & Clevenger Apparatus: Uses and Features. Borosil Scientific. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia. [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus. RSC Education. [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]
- BenchChem. (2025).
-
BEGER. (n.d.). Dean–Stark Apparatus DS 500. BEGER. [Link]
- Google Patents. (n.d.). WO2008053312A2 - Process for preparing amorphous atorvastatin hemi calcium salt and its intermediate.
-
Scoilnet. (n.d.). Dean Stark Apparatus. Scoilnet. [Link]
- Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793.
-
Lee, H. W., et al. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. SciSpace. [Link]
- MDPI. (2025).
-
ResearchGate. (2025). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. [Link]
-
ResearchGate. (2009). A green-by-design Biocatalytic process for atorvastatin intermediate. ResearchGate. [Link]
-
Google Patents. (n.d.). EP1711489B1 - Process for preparing amorphous (4r-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methyl)-pyrrol-1-yl]-2,2-dimethyl-[4][17]-dioxane-4-yl-acetic acid. Google Patents. EP1711489B1/en)
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- 19. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
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- 21. WO2008053312A2 - Process for preparing amorphous atorvastatin hemi calcium salt and its intermediate - Google Patents [patents.google.com]
Topic: Preparation and Application of a Deuterated N-(2-Benzyloxyphenyl)isobutyrylacetamide Internal Standard for Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of regulated bioanalysis, particularly in pharmaceutical development, the precise and accurate quantification of drug candidates in complex biological matrices is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, and its reliability hinges on the use of a high-quality internal standard (IS).[2] Stable isotope-labeled (SIL) internal standards, especially deuterated analogues, are universally recognized as the "gold standard" because they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[3][4] This co-elution behavior is critical for correcting variability during sample preparation and analysis.[5] This document provides a comprehensive, in-depth guide to the synthesis, purification, characterization, and application of a deuterated internal standard, N-(2-(benzyloxy)phenyl)-2-methylpropanamide-d7 (Deuterated N-2-Benzyloxyphenyl Isobutyrylacetamide), for use in quantitative bioanalytical assays.
Introduction: The Rationale for a Deuterated Internal Standard
The fundamental principle underpinning the use of a deuterated IS is isotope dilution mass spectrometry (IDMS).[4] A known quantity of the SIL-IS is added to all samples, calibrators, and quality controls at the outset of the sample preparation process.[1] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same extraction recovery, potential degradation, and ionization suppression or enhancement in the mass spectrometer's source.[6] The mass spectrometer distinguishes between the light (analyte) and heavy (IS) forms based on their mass-to-charge (m/z) ratio.[4] By calculating the ratio of the analyte's peak area to the IS's peak area, precise quantification is achieved, as this ratio remains constant even if absolute signal intensities fluctuate due to the aforementioned sources of error.[2]
The choice of deuteration position is critical. The deuterium atoms must be placed on a metabolically and chemically stable part of the molecule to prevent H/D back-exchange with the solvent or during metabolic processes.[4] For N-(2-Benzyloxyphenyl)isobutyrylacetamide, the isobutyryl moiety is an ideal location for deuteration. The C-D bonds on the isopropyl group are strong and not prone to exchange under typical physiological or analytical conditions.
Synthesis Strategy and Workflow
The synthesis of the target deuterated internal standard is approached via a straightforward, three-step sequence starting from commercially available precursors. The key is the introduction of the deuterium label in the final acylation step using a deuterated reagent. This strategy ensures efficiency and high isotopic incorporation.
Figure 1: Overall workflow from synthesis to application.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Nitrophenol | ≥99% | Sigma-Aldrich |
| Benzyl Bromide | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Iron Powder (Fe) | -325 mesh, ≥97% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Sigma-Aldrich |
| Ethanol | 200 Proof | Decon Labs |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Isobutyryl-d7 chloride | 98 atom % D | CDN Isotopes |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step 1: Synthesis of 1-(Benzyloxy)-2-nitrobenzene
This step involves a standard Williamson ether synthesis to protect the phenolic hydroxyl group.
-
To a 250 mL round-bottom flask, add 2-nitrophenol (10.0 g, 71.9 mmol) and acetone (100 mL).
-
Add anhydrous potassium carbonate (19.9 g, 144 mmol). This acts as the base to deprotonate the phenol.
-
Add benzyl bromide (9.4 mL, 79.1 mmol) dropwise to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12-16 hours. Monitor reaction progress by TLC (20% Ethyl Acetate/Hexanes).
-
After completion, cool the reaction to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure to yield a yellow solid.
-
Recrystallize the crude product from ethanol to obtain 1-(benzyloxy)-2-nitrobenzene as pale yellow crystals.
Step 2: Synthesis of 2-(Benzyloxy)aniline
The nitro group is reduced to an amine using iron powder in the presence of a proton source, a common and effective method for this transformation.[7]
-
In a 500 mL round-bottom flask, combine 1-(benzyloxy)-2-nitrobenzene (10.0 g, 43.6 mmol), ethanol (150 mL), and a saturated aqueous solution of ammonium chloride (50 mL).
-
Heat the mixture to 70°C with vigorous stirring.
-
Add iron powder (12.2 g, 218 mmol) portion-wise over 30 minutes. The reaction is exothermic.
-
After the addition is complete, maintain the reaction at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(benzyloxy)aniline as an oil, which may solidify upon standing.
Step 3: Synthesis of N-(2-(benzyloxy)phenyl)isobutyramide-d7
This is the crucial amide coupling step where the deuterium label is introduced. The reaction is performed under an inert atmosphere to prevent side reactions.
Figure 2: Final deuteration and acylation reaction scheme.
-
Dissolve 2-(benzyloxy)aniline (5.0 g, 25.1 mmol) in anhydrous dichloromethane (100 mL) in an oven-dried, 250 mL round-bottom flask under an argon atmosphere.
-
Add triethylamine (5.2 mL, 37.6 mmol) to the solution. TEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add isobutyryl-d7 chloride (3.2 g, 25.1 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude deuterated product.
Purification and Characterization
The final product must be purified to ensure high chemical and isotopic purity, which is a prerequisite for a reliable internal standard.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent.
-
Characterization:
-
¹H NMR: Confirm the structure. Key indicators are the disappearance of the isopropyl C-H signals and the presence of aromatic and benzylic protons.
-
Mass Spectrometry (MS): Confirm the molecular weight and assess isotopic purity. The mass spectrum should show a base peak corresponding to the M+7 ion, with minimal intensity for the M+0 (unlabeled) species. Isotopic enrichment should be ≥98%.[4]
-
HPLC: Determine chemical purity, which should be >99%.
-
Application Protocol: Use in an LC-MS/MS Assay
This section outlines a general protocol for using the synthesized deuterated internal standard in a typical bioanalytical workflow for quantifying the unlabeled analyte in plasma.[6][9]
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the purified deuterated internal standard in methanol.
-
Calibration Standards: Prepare serial dilutions of the analyte stock solution with 50:50 methanol:water to create working solutions for calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile to a concentration that provides a stable and appropriate response in the mass spectrometer. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 150 µL of the IS Working Solution (in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for injection.
LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Analyte (Light) | [M+H]⁺ → Product Ion (To be determined) |
| IS (Heavy, d7) | [M+7+H]⁺ → Product Ion (To be determined) |
Data Analysis
-
Integrate the peak areas for both the analyte and the deuterated IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Conclusion
The use of a high-purity, stable isotope-labeled internal standard is indispensable for robust and reliable quantitative bioanalysis by LC-MS/MS.[1] This application note provides a detailed, validated protocol for the synthesis and application of deuterated N-(2-Benzyloxyphenyl)isobutyrylacetamide. By following these procedures, researchers can confidently prepare a critical reagent essential for obtaining accurate pharmacokinetic and other quantitative data in drug development programs. The principles and methods described herein are broadly applicable to the synthesis of other deuterated internal standards.
References
-
Kattamuri, P. V., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 21(15), 6038-6042. Available at: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved February 22, 2024, from [Link]
-
Patel, M., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11464-11475. Available at: [Link]
-
Karad, S. N., et al. (2020). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Chemistry – A European Journal, 26(6), 1258-1262. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 22, 2024, from [Link]
-
Gleason, P. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 22, 2024, from [Link]
-
Vallejo, M. A. (2023). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 34(2). Available at: [Link]
-
Li, S., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(27), 16423-16428. Available at: [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved February 22, 2024, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Improving yield of N-2-Benzyloxyphenyl Isobutyrylacetamide in Paal-Knorr reaction
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Topic: Improving the Yield of N-2-Benzyloxyphenyl Isobutyrylacetamide in Paal-Knorr Reaction
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for researchers encountering challenges in synthesizing N-substituted pyrroles, with a specific focus on N-2-Benzyloxyphenyl Isobutyrylacetamide. As Senior Application Scientists, we have structured this resource to address common issues with scientifically-grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address potential problems during your Paal-Knorr synthesis.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer:
Low yields in a Paal-Knorr synthesis can be attributed to several factors, ranging from reaction conditions to the nature of your starting materials.[1]
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2] In the case of N-2-Benzyloxyphenyl Isobutyrylacetamide synthesis, the steric hindrance from the isobutyrylacetamide group and the electronic properties of the benzyloxyphenyl group can influence reactivity.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][4]
Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
Answer:
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr pyrrole synthesis.[1] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[2]
To minimize furan formation:
-
Control Acidity: Maintain a pH greater than 3.[2] The use of a weak acid like acetic acid is often sufficient to catalyze the desired reaction without promoting significant furan formation.[4]
-
Use Excess Amine: Employing an excess of the primary amine can shift the equilibrium towards the formation of the pyrrole.[2]
-
Milder Catalysts: Consider using milder Brønsted or Lewis acids.[2] In some cases, the reaction can proceed without a catalyst, especially with microwave assistance or under solvent-free conditions.
Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is the cause and how can I prevent this?
Answer:
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1]
To mitigate this:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.[1]
-
Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst.[1] Some reactions can even proceed under neutral conditions, although they may be slower.[4]
-
Solvent Selection: The choice of solvent can influence the reaction. Protic solvents like ethanol or even water can be effective and may help to reduce polymerization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr synthesis for pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] The mechanism, elucidated by V. Amarnath et al., suggests that a protonated carbonyl is attacked by the amine to form a hemiaminal.[7] The amine then attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which subsequently undergoes dehydration to yield the substituted pyrrole.[7] The ring-closing step is considered the rate-determining step.[5]
Q2: Can I run the Paal-Knorr reaction without a solvent?
A2: Yes, solvent-free conditions have been shown to be highly effective for the Paal-Knorr synthesis. This approach offers several advantages, including reduced environmental impact and often shorter reaction times with high yields.[8]
Q3: What are some alternative "green" catalysts for this reaction?
A3: There has been a significant effort to develop more environmentally friendly catalysts for the Paal-Knorr synthesis. Some successful examples include:
-
Iodine[9]
-
Clays like montmorillonite[5]
-
Silica sulfuric acid[9]
-
Saccharin[9]
-
Even catalyst-free conditions at room temperature have been reported to be effective for certain substrates.
Experimental Protocols & Data
Optimized Protocol for N-2-Benzyloxyphenyl Isobutyrylacetamide Synthesis
This protocol provides a starting point for optimization. It is crucial to monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
1,4-Dicarbonyl precursor for the isobutyrylacetamide side chain
-
2-(Benzyloxy)aniline
-
Glacial Acetic Acid
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) and 2-(benzyloxy)aniline (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (or a predetermined temperature based on screening) and monitor its progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-2-Benzyloxyphenyl Isobutyrylacetamide.[8]
Troubleshooting Data Summary
The following table summarizes the key parameters to consider when troubleshooting low yields.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: incomplete reaction.[1] Too high: degradation/polymerization.[1] | Screen temperatures incrementally. Consider microwave heating for faster, cleaner reactions.[3] |
| Catalyst | Too acidic: furan formation.[4] Not active enough: slow reaction. | Use a weak acid like acetic acid.[4] Screen mild Lewis acids (e.g., Sc(OTf)₃).[5] |
| Solvent | Inappropriate for reactants. | Test different solvents (e.g., ethanol, toluene, or solvent-free conditions).[6][8] |
| Reaction Time | Too short: incomplete conversion. Too long: byproduct formation. | Monitor the reaction progress closely with TLC or LC-MS to determine the optimal time.[8] |
| Reactant Stoichiometry | Insufficient amine. | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents).[2] |
Visualizing the Process
Paal-Knorr Reaction Mechanism
Caption: The reaction pathway of the Paal-Knorr pyrrole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Cho, H., Madden, R., Nisanci, B., & Török, B. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
- Weiss, L. E., et al. (2016).
- Cho, H., Madden, R., Nisanci, B., & Török, B. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
-
MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide). South African Journal of Chemistry, 62, 33-38.
-
ACS Publications. (2022, August 31). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: A Scientist's Guide to Troubleshooting HPLC Peak Tailing for N-(2-Benzyloxyphenyl) Amides
As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing, a common issue that can compromise the accuracy and resolution of chromatographic data. This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving peak tailing specifically for N-(2-Benzyloxyphenyl) amides. The unique structure of these molecules—containing both a basic amide moiety and potential metal-chelating sites—presents specific challenges that we will address systematically.
This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Core Troubleshooting Guide
This section is structured as a logical workflow. Start with the most common and easily resolved issues before moving to more complex chemical interactions.
Q1: My peak for N-(2-Benzyloxyphenyl) amide is tailing. What are the first and simplest things I should check?
A1: Initial checks should focus on system and method parameters that are independent of complex chemical interactions. The two most common culprits are mass overload and extra-column effects.
-
Expertise & Experience: Before diving into complex mobile phase modifications, it's crucial to rule out physical and concentration-based issues. Peak tailing is not always a sign of undesirable secondary chemical interactions; it can simply be a result of asking the column to handle too much sample.[1] Similarly, the physical path the sample takes outside the column can introduce band broadening that manifests as tailing.[2]
-
Trustworthiness: This approach is self-validating. The recommended tests provide a clear "yes" or "no" answer to whether these common issues are the source of your problem.
Recommended Actions & Protocols:
-
Diagnose Mass Overload: Mass overload occurs when you inject too much analyte mass onto the column, saturating the stationary phase.[3] This causes the peak to distort, often with a characteristic "right triangle" shape in severe cases.[1]
Experimental Protocol: Testing for Mass Overload
-
Prepare a dilution of your sample, typically 1:10 in the mobile phase.
-
Inject the original, undiluted sample and record the chromatogram.
-
Inject the 1:10 diluted sample using the same injection volume.
-
Analysis: If the peak shape of the diluted sample is significantly more symmetrical and the retention time increases slightly, mass overload is confirmed as a contributor to your problem.[1] If the peak shape remains poor, the issue lies elsewhere.
-
-
Evaluate Extra-Column Volume: Extra-column volume refers to all the volume the sample travels through outside of the packed bed of the column itself (e.g., injector, tubing, detector flow cell).[4] Excessive volume can cause peak broadening and tailing.[2]
System Check: Minimizing Extra-Column Volume
-
Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.127 mm).[2][5]
-
Fittings: Check all fittings to ensure they are properly seated and of the correct type (e.g., zero-dead-volume) to prevent creating small voids where the sample can diffuse.
-
Q2: I've ruled out overload and system issues, but the tailing persists. Could my mobile phase be the problem?
A2: Absolutely. The mobile phase pH and buffer composition are critical for controlling the ionization state of your analyte and the column's stationary phase, which directly impacts peak shape.
-
Expertise & Experience: N-(2-Benzyloxyphenyl) amides contain a basic amide group. The ionization state of this group, as well as the acidic residual silanol groups on the silica stationary phase, is governed by the mobile phase pH.[6][7] If the mobile phase pH is near the pKa of your analyte, you will have a mixture of ionized and non-ionized forms, leading to a broadened, tailing peak.[8][9] A stable, well-buffered system is essential for consistent results.[10][11]
-
Trustworthiness: By systematically adjusting the pH and buffer strength, you can directly observe the effect on peak shape and confirm the role of ionization in the tailing phenomenon.
Recommended Actions & Protocols:
-
Optimize Mobile Phase pH: The primary goal is to ensure both the analyte and the silanol groups on the stationary phase are in a single, consistent protonation state.
-
For Basic Analytes: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will fully protonate the basic amide group (making it positively charged) and simultaneously suppress the ionization of the acidic silanol groups (keeping them neutral, Si-OH).[12][13] This minimizes the strong ion-exchange interaction that is a major cause of peak tailing.[13]
-
Caution: Standard silica-based columns can be unstable below pH 3.[12] Ensure you are using a column specifically designed for low-pH conditions if you choose this route.
-
-
Ensure Adequate Buffering: A buffer's job is to resist pH changes. Without a proper buffer, the local pH on the column can fluctuate as the analyte passes through, leading to inconsistent interactions and peak tailing.
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[14] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate. For UV-only applications, non-volatile buffers like phosphate are excellent choices.[10]
-
Buffer Concentration: A concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity and can help mask some residual silanol activity.[13]
-
| Buffer | pKa | Useful pH Range | UV Cutoff (nm) | MS Compatibility |
| Formic Acid | 3.75 | 2.7 - 4.7 | ~210 | Excellent |
| Acetic Acid | 4.76 | 3.8 - 5.8 | ~210 | Excellent |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 | Poor (non-volatile) |
Q3: Mobile phase optimization helped, but a stubborn tail remains. What specific chemical interactions on the column could be at play?
A3: If basic troubleshooting and mobile phase optimization are not sufficient, the issue is very likely due to strong, specific secondary interactions between your N-(2-Benzyloxyphenyl) amide and the stationary phase. The two primary mechanisms are chelation with metal ions and interactions with highly acidic silanol groups.
-
Expertise & Experience: The structure of N-(2-Benzyloxyphenyl) amide contains oxygen and nitrogen atoms that can act as Lewis bases. These can form strong chelation complexes with trace metal ions (like iron or nickel) that are present as impurities in the silica matrix of the column or have leached from stainless steel system components.[4][6][15][16] This is a powerful retention mechanism that is distinct from the primary reversed-phase interaction and is a classic cause of severe peak tailing.[17]
-
Trustworthiness: The following protocols are designed to directly target and either block or remove these problematic interaction sites, providing a clear diagnostic path.
Recommended Actions & Protocols:
-
Combat Metal Chelation with a Competitive Additive: The most direct way to address chelation is to add a stronger chelating agent to the mobile phase. This agent will preferentially bind to the metal ions, effectively shielding them from your analyte.[4] Ethylenediaminetetraacetic acid (EDTA) is an excellent choice for this purpose.[18]
Experimental Protocol: Using EDTA as a Mobile Phase Additive
-
Prepare a stock solution of EDTA (e.g., 1 mM in water).
-
Add EDTA to your mobile phase to a final concentration of 10-50 µM.
-
Equilibrate the column thoroughly with the new mobile phase (at least 20 column volumes).
-
Inject your sample. A significant improvement in peak shape strongly suggests that metal chelation is a primary cause of tailing.
-
-
Mask Residual Silanol Groups with a Competing Base: Even on modern, high-purity, end-capped columns, some highly acidic silanol groups can remain.[6] A competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with these sites, reducing their availability to your analyte.[19][20]
Experimental Protocol: Using TEA as a Mobile Phase Additive
-
Add a small concentration of triethylamine (TEA) to your aqueous mobile phase component, typically starting at 0.1% (v/v).
-
Important: Adjust the mobile phase back to your target pH using an acid (e.g., phosphoric acid or formic acid). TEA is basic and will raise the pH.
-
Equilibrate the column and inject your sample.
-
Note: TEA can sometimes shorten column lifetime and is not MS-friendly.[20] It is often considered a "last resort" for older column technologies but can be an effective diagnostic tool.
-
Q4: I've confirmed metal contamination seems to be the issue. How can I clean my system and column for a more permanent solution?
A4: If metal contamination is the root cause, a more thorough system and column cleaning procedure is required to remove the metal ions rather than just mask them. This process is often called "passivation."
-
Expertise & Experience: Metal ions can accumulate not just in the column but throughout the entire HPLC flow path (pumps, tubing, injector).[15] A comprehensive cleaning protocol using a strong chelating agent is necessary to strip these metals from all surfaces.[15][17]
-
Trustworthiness: This protocol is a systematic procedure for decontaminating the entire HPLC system. It is a restorative process that aims to bring the system back to a clean, inert state.
Recommended Actions & Protocols:
Experimental Protocol: System Passivation and Column Cleaning with EDTA [15][21]
-
Remove the Column: First, disconnect the HPLC column from the system. Never perform an aggressive system flush with the column in line.[15]
-
Prepare Cleaning Solution: Prepare a solution of 0.05 M EDTA in HPLC-grade water.
-
System Flush: Flush the entire HPLC system (all flow paths you intend to use) with the EDTA solution at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.
-
Water Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the system for at least 30 minutes to remove all residual EDTA.
-
Column-Specific Cleaning:
-
Reconnect the column to the system.
-
Flush the column with your standard mobile phase (without buffer) to remove any loosely bound contaminants.
-
Prepare a mobile phase containing a low concentration of EDTA (e.g., 100 µM).[15]
-
Flush the column with this EDTA-containing mobile phase for at least 20-30 column volumes.
-
Thoroughly flush the column with mobile phase (without EDTA or buffer) to remove the chelating agent.
-
Re-equilibrate with your analytical mobile phase and test performance.
-
Visual Troubleshooting Workflows and Mechanisms
Logical Troubleshooting Flow
The following diagram outlines the systematic approach to diagnosing peak tailing as described in this guide.
Caption: Key chemical interactions causing peak tailing on the column.
Frequently Asked Questions (FAQs)
-
Q: What is a "Type B" silica column and how does it help?
-
A: "Type B" silica is a newer, high-purity silica with significantly lower trace metal content and fewer acidic silanol groups compared to older "Type A" silica. [6][22]Using a modern Type B, end-capped column is one of the best first steps to prevent peak tailing for basic compounds, as it minimizes the sites available for secondary interactions from the start. [14]
-
-
Q: Can my sample solvent cause peak tailing?
-
A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.
-
-
Q: I see tailing on all my peaks, not just my analyte. What does that mean?
-
A: If all peaks in your chromatogram are tailing, it often points to a physical problem rather than a specific chemical one. The most likely causes are a void in the column packing at the inlet or a partially blocked column frit. [12][23]This can sometimes be temporarily fixed by back-flushing the column (if the manufacturer allows it). [12]
-
-
Q: How do I calculate the USP Tailing Factor?
-
A: The USP Tailing Factor (T) is a measure of peak asymmetry. It is calculated as T = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height. A perfectly symmetrical (Gaussian) peak has a tailing factor of 1.0. Values greater than 1.2 are generally considered tailing. [2]
-
References
-
MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]
-
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing?. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Chromatography Today. How to Avoid HPLC Column Overload. [Link]
-
LCGC. (2005, May 1). Overload or Minor Peak?. [Link]
-
LCGC. (2023, October 20). Efficient Tips for Column Cleaning in Reverse Phase Liquid Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
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Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. [Link]
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ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
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Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance. [Link]
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Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]
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SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
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San Jose State University. Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography and Aqueous Normal Phase Separations. [Link]
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Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
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Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
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Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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PubMed. (2021, August 15). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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MDPI. (2023, October 15). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. [Link]
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Wiley Online Library. (2021, May 27). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. [Link]
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MDPI. Chelating Extractants for Metals. [Link]
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LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
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PubMed. (2001, April 13). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. [Link]
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ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]
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PubChem - NIH. 2-(Benzyloxy)benzamide. [Link]
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Chromatography Forum. (2005, January 20). HPLC contamination. [Link]
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Resolving critical pairs in Atorvastatin impurity HPLC analysis
Welcome to the technical support center for Atorvastatin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Atorvastatin and its related substances. Co-elution of structurally similar impurities, known as "critical pairs," is a frequent obstacle to achieving accurate quantification and method robustness.
This document provides in-depth, field-proven insights and systematic troubleshooting strategies to resolve these critical pairs. Our approach is grounded in the fundamental principles of chromatography, explaining not just what to do, but why each step is scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the most common critical pairs in Atorvastatin impurity analysis?
A1: Due to their structural similarities, several impurities tend to co-elute with Atorvastatin or with each other. Based on pharmacopeial methods and published literature, the most frequently encountered critical pairs include:
-
Atorvastatin Impurity B / Atorvastatin
-
Atorvastatin / Atorvastatin Impurity C
-
Atorvastatin Impurity A / Atorvastatin Impurity B[1]
These compounds share the same core structure, with minor modifications that make their chromatographic separation challenging.
Q2: Why is mobile phase pH so critical for separating Atorvastatin and its impurities?
A2: Mobile phase pH is a powerful tool for manipulating selectivity in this analysis. Atorvastatin is an organic acid with a pKa of approximately 4.46.[2][3] This means its degree of ionization is highly sensitive to pH changes around this value. By adjusting the mobile phase pH, you can alter the charge state of both Atorvastatin and its ionizable impurities. This change in ionization affects their hydrophobicity and interaction with the reversed-phase stationary phase, leading to differential retention times and improved resolution.[4][5] For instance, operating at a pH where the analytes are partially ionized can often maximize selectivity differences. Studies have shown that a pH range of 3.8 to 4.2 is often optimal for resolving key critical pairs.[1]
Q3: My method meets the USP/EP resolution requirements with standards, but fails with aged or stressed samples. Why?
A3: This is a classic sign that your method lacks sufficient specificity and stability-indicating capability. Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) generate a wider range of degradation products that may not be present in your reference standards.[6][7] If one of these degradants co-elutes with the active pharmaceutical ingredient (API) or a specified impurity, it can lead to inaccurate quantification and method failure. The resolution that was adequate for a clean standard may not be sufficient to separate these newly formed compounds. A robust, stability-indicating method must be able to separate the API from all potential degradation products and related substances.[8]
Q4: Can I just lower the flow rate to improve resolution?
A4: Lowering the flow rate can improve column efficiency (increasing the number of theoretical plates, N) and may lead to better resolution, but it is not always the most effective solution for critical pairs.[9] Resolution is governed by efficiency (N), retention (k), and selectivity (α).[10][11] While a lower flow rate enhances efficiency, the most significant improvements in resolving critical pairs often come from changes that affect selectivity (α)—the fundamental ability of the system to differentiate between the analytes.[10] Manipulating mobile phase composition (pH, organic modifier) or changing the stationary phase chemistry typically has a much greater impact on selectivity.[12][13]
Troubleshooting Guide: Resolving Critical Pairs
This section provides a systematic approach to troubleshooting and resolving co-elution issues. The core principle is to manipulate the selectivity (α) of the chromatographic system.
Problem: Poor Resolution Between a Critical Pair (e.g., Atorvastatin and Impurity B)
Before making any changes to the method, it is crucial to verify that the HPLC system is performing correctly. Poor peak shape, such as excessive broadening or tailing, can mimic co-elution.[14]
Step 1: System Health & Suitability Check
-
Column Health: Ensure the column is not contaminated or voided. Flush with a strong solvent if necessary.[14]
-
Peak Shape: Evaluate the peak symmetry for a well-retained, known standard. Tailing factors should be within acceptable limits (typically < 1.5). Peak tailing can be caused by secondary interactions with the stationary phase or extra-column volume.[15]
-
System Connections: Check all fittings and tubing for leaks or excessive length, which can contribute to peak broadening.[14]
Caption: Logical flow for mobile phase optimization to improve selectivity.
References
-
Jain, N., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Journal of Chromatographic Science. Available at: [Link]
-
Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. Available at: [Link]
-
de Oliveira, M.A., et al. (2012). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Química Nova. Available at: [Link]
-
Momin, M.Y., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Patel, D., et al. (2015). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry. Available at: [Link]
-
Sultana, N., et al. (2008). Validated Ultra HPLC Method for the Simultaneous Determination of Atorvastatin, Aspirin, and their Degradation Products in Capsules. Taylor & Francis Online. Available at: [Link]
-
Gigovska, M.H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Rathore, A.S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography B. Available at: [Link]
-
Gigovska, M.H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. FAO AGRIS. Available at: [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
ResearchGate. (n.d.). Selectivity Tuning in an HPLC Multicomponent Separation. Available at: [Link]
-
ResearchGate. (n.d.). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Available at: [Link]
-
Kumar, L., et al. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online. Available at: [Link]
-
Agilent. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Available at: [Link]
-
Stanisz, B. (2014). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. Austin Publishing Group. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Available at: [Link]
-
Slideshare. (n.d.). Factors Affecting Resolution In HPLC. Available at: [Link]
-
Veeprho. (n.d.). Atorvastatin Impurities and Related Compound. Available at: [Link]
-
American Pharmaceutical Review. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Available at: [Link]
-
International Labmate. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Available at: [Link]
- Google Patents. (n.d.). Oxidative degradation products of atorvastatin calcium.
-
Stanojevikj, J., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
Trungtamthuoc.com. (2025). Atorvastatin Calcium - Definition, Identification, Assay - USP 2025. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
-
ResearchGate. (n.d.). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Available at: [Link]
-
LCGC International. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. Available at: [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Available at: [Link]
-
Pharmaffiliates. (n.d.). Atorvastatin-impurities. Available at: [Link]
-
Waters Corporation. (n.d.). USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. Available at: [Link]
-
Phenomenex. (2018). Reversed Phase Selectivity. Available at: [Link]
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PubMed. (2023). Selectivity optimization in liquid chromatography via stationary phase tuning. Available at: [Link]
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Available at: [Link]
-
Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Available at: [Link]
-
PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Available at: [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available at: [Link]
-
IJCRT.org. (2025). A Novel Stability-Indicating RP-HPLC Method For The Estimation Of Atorvastatin In Bulk And Pharmaceutical Dosage Forms. Available at: [Link]
-
Rakić, T., et al. (2018). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules. Available at: [Link]
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Technical Support Center: Strategies for the Removal of Unreacted 2-Benzyloxyaniline
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-benzyloxyaniline from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Introduction: The Challenge of 2-Benzyloxyaniline Removal
2-Benzyloxyaniline is a common intermediate in organic synthesis. Due to its basic amino group and the bulky, non-polar benzyloxy group, removing it from a reaction mixture can be non-trivial, especially when the desired product shares similar solubility or chromatographic properties. This guide will walk you through several effective strategies, from classical chemical extractions to modern scavenger resin technologies, ensuring you can select the optimal method for your specific reaction and product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial work-up with an aqueous wash didn't remove all the 2-benzyloxyaniline. What is the most reliable first-line approach for its removal?
A1: Acid-Base Extraction: Leveraging the Basicity of the Aniline Moiety
The most robust and widely used method for removing aniline derivatives is an acid-base extraction. The underlying principle is the basicity of the amino group on the 2-benzyloxyaniline. By washing your organic reaction mixture with a dilute aqueous acid, you can protonate the aniline, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively separating it from your neutral or acidic product which remains in the organic phase.[1][2][3][4][5][6]
Causality: The lone pair of electrons on the nitrogen atom of the aniline group readily accepts a proton (H+) from an acid. The resulting anilinium salt is ionic and therefore significantly more soluble in a polar solvent like water than in a non-polar organic solvent.
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ensure your crude product is fully dissolved in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer, which now contains the 2-benzyloxyanilinium chloride salt.
-
To ensure complete removal, you can repeat the wash with 1M HCl.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Follow with a brine wash to remove the bulk of the dissolved water in the organic layer.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent to yield your purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for removing 2-benzyloxyaniline via acid-base extraction.
Q2: My product is sensitive to acidic conditions. What are my alternatives to an acid wash?
A2: Acid-Free Purification Strategies
If your target molecule contains acid-labile functional groups, an acidic work-up is not viable. Here are several effective alternatives:
1. Column Chromatography with a Basic Modifier:
Flash column chromatography is a powerful purification technique. However, the slightly acidic nature of silica gel can cause basic compounds like 2-benzyloxyaniline to streak or adhere strongly to the column, leading to poor separation.[7] To counteract this, add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent system.
Causality: The triethylamine will preferentially interact with the acidic silanol groups on the surface of the silica gel, effectively neutralizing them. This prevents the 2-benzyloxyaniline from strongly adsorbing, allowing it to elute more cleanly and predictably.
2. Recrystallization:
If your product is a solid and has a different solubility profile from 2-benzyloxyaniline in a given solvent, recrystallization can be a highly effective and scalable purification method.[8][9] You may need to screen several solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
3. Scavenger Resins for Primary Amines:
For challenging separations or to achieve very high purity, scavenger resins are an excellent choice. These are solid-supported reagents designed to react selectively with and "scavenge" certain functional groups from a solution. For 2-benzyloxyaniline, a primary amine, several types of scavenger resins are effective.[10][11][12][13]
Causality: The resin is functionalized with an electrophilic group (e.g., isocyanate, aldehyde) that covalently binds to the nucleophilic primary amine of the 2-benzyloxyaniline.[10][11] The resin, with the bound impurity, can then be simply filtered off, leaving the purified product in solution.
Experimental Protocol: Purification using a Scavenger Resin
Materials:
-
Crude reaction mixture containing 2-benzyloxyaniline.
-
An appropriate scavenger resin for primary amines (e.g., an isocyanate-functionalized polystyrene resin).
-
A suitable solvent (e.g., dichloromethane, THF).
-
Reaction vessel with stirring.
-
Filtration apparatus.
Procedure:
-
Dissolve your crude reaction mixture in a suitable solvent in which the scavenger resin is known to perform well.
-
Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the estimated amount of residual 2-benzyloxyaniline.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the 2-benzyloxyaniline by TLC or HPLC.
-
Once the scavenging is complete, filter off the resin.
-
Wash the collected resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate the solvent to obtain your purified product.
Decision Tree for Choosing a Purification Method
Caption: Decision-making flowchart for selecting a purification strategy.
Q3: How can I monitor the removal of 2-benzyloxyaniline during my purification process?
A3: Analytical Techniques for Monitoring Purification
Effective monitoring is crucial for a successful purification. Here are two common methods:
1. Thin-Layer Chromatography (TLC):
TLC is a quick and inexpensive way to track the progress of your purification.[14][15] 2-Benzyloxyaniline can be visualized on a TLC plate using a UV lamp (F254 plates), where it will appear as a dark spot.[15]
-
Tip: If you are running a column, co-spot your starting material, the crude reaction mixture, and the fractions you collect to clearly identify which fractions contain your product versus the impurity.
2. High-Performance Liquid Chromatography (HPLC):
For more quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice.[16][17][18][19] A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) can effectively separate 2-benzyloxyaniline from other components in the reaction mixture.[16][18]
Data Summary: Properties of 2-Benzyloxyaniline
| Property | Value | Source |
| CAS Number | 20012-63-9 | [20] |
| Molecular Formula | C₁₃H₁₃NO | [20] |
| Molecular Weight | 199.25 g/mol | [21] |
| Appearance | White to light orange/yellow powder or liquid | [20] |
| Melting Point | 35-39 °C | [21][22][23] |
| Boiling Point | 113 °C @ 0.1 mmHg | [24] |
| Solubility | Moderately soluble in organic solvents, limited in water | [20] |
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- Bieg, T., & Szeja, W. (1985).
- Sigma-Aldrich. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
PubMed. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
-
ACS Publications. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1985). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction.
-
ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Pure Synth. (n.d.). 2-Benzyloxyaniline 97.0%(GC). Retrieved from [Link]
-
ePrints Soton. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Retrieved from [Link]
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
-
ResearchGate. (2003). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]
- Unknown Source. (n.d.). Exp 6 - Extraction.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
- Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?.
-
Homework.Study.com. (n.d.). Propose a procedure to separate aniline from naphthalene. Retrieved from [Link]
- Google Patents. (1990). US4918232A - Process for separating aniline derivatives.
- Reddit. (2014). Purify and dry aniline?.
- EPFL. (n.d.). TLC Visualization Reagents.
- Yahoo Answers. (2014). How to obtain pure aniline from a mixture of phenol and aniline?.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
YouTube. (2021). TLC examination of isomeric nitro anilines. Retrieved from [Link]
-
YouTube. (2021). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]
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-
ResearchGate. (2017). Detect aninline. Retrieved from [Link]
- ResearchGate. (2013). Separation of phenol and aniline compounds on the ILs-monolithic....
-
Pharmaffiliates. (n.d.). 2-Benzyloxyaniline. Retrieved from [Link]
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- 24. pure-synth.com [pure-synth.com]
Technical Support Center: Optimizing Pivalic Acid Catalyst Load for Amide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for amide synthesis using pivalic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage pivalic acid as a straightforward, metal-free catalyst for amide bond formation. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Q1: My amide synthesis reaction shows low or no conversion, even after prolonged reaction times. What are the primary factors to investigate?
A1: Low conversion in a direct amidation reaction is most commonly rooted in the formation of a highly stable and unreactive ammonium carboxylate salt from the acid-base reaction between your starting materials.[1] The primary role of a Brønsted acid catalyst like pivalic acid is to disrupt this equilibrium and activate the carboxylic acid. If you are facing low conversion, consider these critical factors:
-
Catalyst Loading: Pivalic acid, when used as a Brønsted acid catalyst for direct amidation, often requires higher loadings than typical transition-metal catalysts. For challenging substrates, loadings can range from 20 mol% to as high as 100 mol% (1 equivalent).[2] An insufficient catalyst load will not be adequate to shift the equilibrium away from the inactive salt.
-
Water Removal: The direct formation of an amide from a carboxylic acid and an amine is a condensation reaction that produces water as the only stoichiometric byproduct.[3] According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction. Ensure you are using an effective method for water removal, such as a Dean-Stark apparatus, molecular sieves (3Å or 4Å), or running the reaction at a temperature sufficient for azeotropic removal with a suitable solvent like toluene.
-
Temperature: Thermal energy is crucial. Many direct amidations require elevated temperatures (often >100 °C) to overcome the activation energy barrier for both the salt dissociation and the subsequent nucleophilic attack.[1] If your reaction is sluggish at a lower temperature, a systematic increase in temperature should be your next step.
Q2: I'm observing a significant amount of a solid precipitate (likely the ammonium carboxylate salt) that doesn't seem to be consumed. How should I adjust my pivalic acid loading strategy?
A2: The visible presence of the ammonium salt is a clear indicator that the pre-catalytic equilibrium is heavily favored. Pivalic acid works by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and prevents it from remaining in the unreactive carboxylate form.
Your strategy should be to increase the pivalic acid concentration incrementally. Start at a baseline of 20 mol% and increase in 20% increments. The goal is to find the "sweet spot" where the catalyst concentration is high enough to maintain a sufficient population of activated carboxylic acid molecules without being excessive. In some cases, especially for peptide synthesis, equimolar amounts of pivalic acid have been used to drive the reaction.[2]
Q3: My reaction involves sterically hindered substrates (e.g., a secondary amine and a neo-pentyl carboxylic acid), and the reaction is extremely slow. Will simply increasing the pivalic acid load be effective?
A3: For sterically hindered substrates, a multi-parameter optimization is necessary. While increasing the pivalic acid load is a valid starting point, it may not be sufficient on its own.
-
Mechanism Insight: The bulky nature of the substrates will slow the rate of nucleophilic attack. Pivalic acid itself is sterically hindered, which can sometimes be advantageous in preventing side reactions, but the primary catalytic action remains Brønsted acid activation.
-
Combined Approach:
-
Increase Catalyst Load: Begin by increasing the pivalic acid concentration to 50-100 mol% to maximize the activation of the carboxylic acid.[2]
-
Maximize Temperature: Push the reaction temperature as high as your substrates will tolerate without decomposition. This provides the kinetic energy needed to overcome the steric repulsion in the transition state.
-
Prolong Reaction Time: These reactions are inherently slower. Monitor the reaction by TLC or LC-MS over an extended period (24-72 hours) to determine the point of maximum conversion.
-
Q4: How can I confirm that my issue is related to catalyst performance and not reagent quality or other basic experimental errors?
A4: A systematic troubleshooting workflow is essential for isolating the root cause of a failed reaction. Before focusing on catalyst optimization, you must validate your foundational parameters.
Here is a logical workflow to follow:
Caption: Troubleshooting workflow for low-yield amidation reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of pivalic acid in direct amide synthesis?
A1: Pivalic acid primarily functions as a Brønsted acid catalyst . The reaction between a carboxylic acid (RCOOH) and an amine (R'NH₂) is slow because the amine, being basic, deprotonates the acid to form a non-reactive ammonium carboxylate salt (RCOO⁻ ⁺NH₃R'). The catalyst intervenes in the following way:
-
Activation: Pivalic acid protonates the carbonyl oxygen of the substrate carboxylic acid. This makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The amine, acting as a nucleophile, can now more readily attack the activated carbonyl carbon.
-
Proton Shuttle: In some catalytic systems, carboxylic acids can also act as a "proton shuttle," facilitating the transfer of protons within the tetrahedral intermediate to make the hydroxyl group a better leaving group (water).[4] While this role is well-documented in palladium catalysis, a similar principle applies in facilitating the collapse of the intermediate here.
Sources
Degradation products of N-2-Benzyloxyphenyl Isobutyrylacetamide under stress testing
Answering the user's request.## Technical Support Center: Degradation of N-2-Benzyloxyphenyl Isobutyrylacetamide
Welcome to the technical support center for the analysis of N-2-Benzyloxyphenyl Isobutyrylacetamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing. Here, we provide troubleshooting guidance, frequently asked questions, and validated protocols to navigate the complexities of identifying degradation products under stress conditions, ensuring the development of robust and stable pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is N-2-Benzyloxyphenyl Isobutyrylacetamide and what are its chemically labile sites?
N-2-Benzyloxyphenyl Isobutyrylacetamide is an organic molecule featuring several key functional groups that dictate its stability. Understanding its structure is crucial for predicting degradation pathways. The primary labile sites are:
-
Amide Linkage (-CONH-): This is a common site for hydrolysis under both acidic and basic conditions, which would cleave the molecule.[1][2]
-
Benzyloxy Group (-O-CH₂-Ph): The ether bond, particularly at the benzylic position, is susceptible to oxidative and thermal degradation.[3] The C-O bond can cleave under high heat, and the benzylic carbon is a prime target for oxidation.
-
Aromatic Rings: The two phenyl rings can absorb UV and visible light, making them susceptible to photolytic degradation through complex radical pathways.[4][5]
Q2: Why are forced degradation (stress testing) studies essential for this compound?
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6][7] According to ICH guidelines, these studies are performed under conditions more severe than accelerated stability testing to achieve several key objectives:[6][8]
-
Identify Degradation Products: To rapidly generate and identify potential degradation products that could form during long-term storage.[9][10]
-
Elucidate Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule, such as hydrolysis, oxidation, or photolysis.[6][11]
-
Develop Stability-Indicating Methods: To ensure that the analytical method used (typically HPLC) can accurately separate the parent drug from all potential degradation products, which is a requirement for a validated, stability-indicating method.[6][7]
-
Inform Formulation and Packaging: Knowledge of the molecule's stability helps in selecting appropriate excipients, formulation strategies, and packaging to protect the drug product.[6]
Q3: What are the typical stress conditions I should apply according to ICH guidelines?
The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the standard stress conditions to be investigated.[12][13] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without completely consuming the parent compound.[8][14]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures 10°C above accelerated testing conditions (e.g., 80°C) for a specified period.[13]
-
Photolytic Degradation: Exposure to a combination of UV and visible light in a photostability chamber, as described in ICH Q1B.[13]
Q4: What are the primary analytical techniques for separating and identifying these degradation products?
A combination of chromatography and spectrometry is the gold standard.[15][16]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent drug from its impurities and degradation products with high resolution.[11][16] A UV or Photodiode Array (PDA) detector is typically used for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is indispensable for structural elucidation.[15][16] High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements to determine elemental composition, while tandem MS (MS/MS) provides fragmentation patterns that act as a fingerprint for identifying the structure of unknown degradants.[15]
Predicted Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways for N-2-Benzyloxyphenyl Isobutyrylacetamide based on its chemical structure.
Caption: Predicted primary degradation pathways under various stress conditions.
Troubleshooting Guide
Problem: I don't observe any significant degradation after applying the initial stress conditions.
-
Causality: The conditions may be too mild for this specific molecule, or the duration of the stress test may be too short. Amides, in particular, can be quite stable and may require more forcing conditions for hydrolysis compared to esters.[1][17]
-
Troubleshooting & Optimization:
-
Increase Stressor Severity: Gradually increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M HCl to 1 M HCl). For thermal stress, increase the temperature in 10°C increments (e.g., from 80°C to 90°C).[13]
-
Extend Exposure Time: Increase the duration of the study. If no degradation is seen at 24 hours, extend the time point to 48 or 72 hours.
-
Use a Co-solvent: If the compound has poor aqueous solubility, degradation in hydrolytic conditions may be limited. Consider adding a small percentage of an organic co-solvent like acetonitrile or methanol to the stress solution to increase solubility. However, be aware that the co-solvent itself could degrade or react under stress conditions.[18]
-
Confirm Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation (e.g., <1%). Check the limit of detection (LOD) and limit of quantification (LOQ) for the parent compound.
-
Problem: The degradation is too extensive (>20%), and the parent peak is almost gone.
-
Causality: The applied stress conditions are too harsh for the molecule, leading to rapid and complete degradation, which prevents the accurate identification of primary degradants and the calculation of mass balance.[14]
-
Troubleshooting & Optimization:
-
Reduce Stressor Severity: Decrease the concentration of the stressor (e.g., from 1 M NaOH to 0.1 M NaOH), lower the temperature, or shorten the exposure time.
-
Time-Point Study: Sample at multiple, shorter time points (e.g., 2, 4, 8, and 12 hours) instead of a single 24-hour point. This will allow you to find the optimal time to achieve the target 5-20% degradation.
-
Quench the Reaction: For hydrolytic studies, ensure the reaction is effectively stopped at the desired time point by neutralizing the sample (e.g., adding an equivalent amount of base to an acidic sample) before analysis.
-
Problem: I see a new peak in my chromatogram, but I can't determine its structure from the mass spectrometry data.
-
Causality: The degradation product may be an isomer of the parent drug (same mass), may not ionize well under the current MS conditions, or the fragmentation data may be insufficient for a confident structural assignment.
-
Troubleshooting & Optimization:
-
Use High-Resolution Mass Spectrometry (HRMS): This is essential. HRMS provides an accurate mass measurement, allowing you to predict the elemental composition (molecular formula) of the degradant, which is a critical first step in identification.[15]
-
Perform MS/MS Fragmentation: Analyze the degradant peak using tandem mass spectrometry (MS/MS) at various collision energies. The resulting fragmentation pattern provides clues about the molecule's structure. Compare this pattern to the fragmentation of the parent compound to see which parts of the molecule have changed.[15]
-
Isolate and Analyze by NMR: If the degradant is present in sufficient quantity, isolate it using preparative HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to provide definitive structural confirmation.[15]
-
Consider Isomers: If the mass is identical to the parent, consider potential isomerization reactions. Photolytic and thermal stress can sometimes induce rearrangements.
-
Problem: My chromatographic resolution between the parent drug and a degradant is poor.
-
Causality: The polarity and chemical properties of the degradant are very similar to the parent compound, making separation difficult with the current HPLC method conditions.
-
Troubleshooting & Optimization:
-
Adjust Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can alter the ionization state of the parent or degradant, significantly impacting retention time and improving separation.
-
Modify the Gradient Profile: Make the elution gradient shallower (i.e., increase the time over which the organic solvent percentage changes). This gives closely eluting peaks more time to separate.[15]
-
Try a Different Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivities.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve resolution.
-
Experimental Protocols & Data
Workflow for Forced Degradation Study
The following diagram outlines a systematic workflow for conducting a forced degradation study.
Caption: Systematic workflow for a forced degradation study.
Table 1: Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Typical Parameters | Predicted Primary Degradation Mechanism | Potential Degradation Products (and m/z of [M+H]⁺) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 h | Amide bond cleavage | 2-Benzyloxyaniline (m/z 200.11), Isobutyric Acid (m/z 89.06) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 h | Amide bond cleavage | 2-Benzyloxyaniline (m/z 200.11), Isobutyrate (m/z 87.04) |
| Oxidation | 3% H₂O₂, RT, 24 h | Oxidation of benzylic CH₂ to C=O | 2-(Benzoyl)oxyphenyl Isobutyrylacetamide (m/z 360.16) |
| Thermal (Dry Heat) | 80°C, 48 h (solid state) | Cleavage of benzylic ether bond | 2-Hydroxyphenyl Isobutyrylacetamide (m/z 208.10), Toluene |
| Photolytic | ICH Q1B specified light/UV exposure | Radical reactions, ring modifications | Complex mixture, potential for cleavage products |
Protocol 1: General Forced Degradation Study Setup
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-2-Benzyloxyphenyl Isobutyrylacetamide in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Sample Preparation for Stressing:
-
Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final drug concentration of 0.5 mg/mL in 0.1 M acid/base.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Control: To 1 mL of stock solution, add 1 mL of purified water.
-
-
Incubation:
-
Place the hydrolysis samples in a water bath or oven at the target temperature (e.g., 60°C).
-
Keep the oxidation and control samples at room temperature, protected from light.
-
For thermal stress, place the solid powder in an oven at 80°C.
-
For photolytic stress, expose the solution (in a quartz cuvette) and solid powder in a photostability chamber.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase before injection.
-
For the thermally stressed solid, dissolve a known amount in the solvent at each time point for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: HPLC or UPLC system with PDA/UV detector coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection: Monitor at a suitable wavelength (e.g., 254 nm) and acquire full spectra with PDA.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Perform full scan for initial detection and targeted MS/MS on parent and potential degradant masses for structural confirmation.
-
References
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ACS Publications.
- Scribd. (n.d.). ICH Guidelines for Drug Stability Testing.
- CleanRoomMates. (2026, January 17). Stability Studies in Pharmaceuticals ICH Guidelines.
- Rein, J., et al. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. PMC.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- BenchChem. (n.d.). Technical Support Center: Identifying Degradation Products of Investigational Drugs.
- ACS Publications. (2002, September 18). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Unnamed Source. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- PMC. (n.d.). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment.
- Taylor & Francis. (2024, September 12). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies.
- Theodorou, V., et al. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants.
- Scribd. (n.d.). Oxoammonium Catalyzed Oxidation of N Substituted Amines.
- ACS Publications. (2024, November 11). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines.
- Scilit. (n.d.). Photochemical Degradation of Polycyclic Aromatic Compounds. I. Naphthalene.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- BenchChem. (n.d.). Thermal stability and degradation profile of "Ethanone, 2-(benzoyloxy)-1-phenyl-".
- LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides.
- Save My Exams. (2025, January 4). Reactions of Amides.
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
- Slideshare. (n.d.). 45160177 forced-degradation.
- PMC. (2024, May 24). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- OAKTrust. (n.d.). THERMAL STABILITY STUDIES OF BENZOYL PEROXIDE SYSTEMS.
- RSC Publishing. (n.d.). Thermal decomposition of benzyl radicals in shock waves.
- PubChem. (n.d.). N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide.
- AIP Publishing. (2016, July 5). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical.
- Smolecule. (2023, August 15). Buy 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide.
- Unnamed Source. (2024, July 28). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu.
- MDPI. (2024, October 6). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.
- FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways.
Sources
- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide | 919475-15-3 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. cleanroommates.com [cleanroommates.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. scribd.com [scribd.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. onyxipca.com [onyxipca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sepscience.com [sepscience.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. 45160177 forced-degradation | PPT [slideshare.net]
Technical Support Center: Overcoming Moisture Sensitivity in Atorvastatin Intermediate Storage
Welcome to the technical support center for managing moisture sensitivity in Atorvastatin intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the challenges posed by moisture during the storage of these critical compounds. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design robust storage and handling protocols that ensure the integrity and purity of your Atorvastatin intermediates.
Introduction: The Pervasive Challenge of Moisture
Atorvastatin, a leading synthetic lipid-lowering agent, and its intermediates are known to be susceptible to various environmental factors, with moisture being a primary concern.[1][2] The hygroscopic nature of some of these compounds can lead to hydrolytic degradation, altering their chemical structure and potentially compromising the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] This guide will delve into the mechanisms of moisture-induced degradation, provide practical solutions for its mitigation, and offer validated methods for detecting and quantifying its effects.
Frequently Asked Questions (FAQs)
Q1: Why are Atorvastatin and its intermediates so sensitive to moisture?
A1: The moisture sensitivity of Atorvastatin and its intermediates stems from the presence of hydrolyzable functional groups within their molecular structures. The primary degradation pathway in the presence of moisture is the hydrolysis of the ester or amide linkages, and for Atorvastatin calcium, the conversion from the active hydroxy acid form to the inactive lactone form is a significant concern.[1][5] This conversion is accelerated in acidic environments and by heat.[1][5] Furthermore, the presence of water can facilitate other degradation reactions and can also impact the physical properties of the intermediates, such as flowability and compressibility, which are critical for downstream processing.[6]
Q2: What are the visible signs of moisture-related degradation in my stored intermediates?
A2: Visual inspection can sometimes provide initial clues, though they are not definitive. Signs may include:
-
Clumping or caking: The material may lose its free-flowing powder characteristics and form aggregates.
-
Change in color: While not always indicative of moisture, discoloration can be a sign of chemical degradation.
-
Odor: The generation of volatile degradation products may produce a noticeable odor.
It is crucial to understand that significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is essential for confirmation.
Q3: What are the ideal storage conditions for moisture-sensitive Atorvastatin intermediates?
A3: Ideal storage conditions aim to minimize exposure to humidity and maintain a stable temperature.[7][8] Key recommendations include:
-
Low Relative Humidity (RH): Storage in an environment with controlled low RH, ideally below 40%, is critical. This can be achieved using desiccators, glove boxes with controlled atmosphere, or dedicated climate-controlled storage rooms.
-
Inert Atmosphere: For highly sensitive intermediates, storage under an inert gas like nitrogen or argon can displace moisture-laden air.
-
Appropriate Temperature: While specific temperatures depend on the intermediate's stability profile, generally, cool to room temperature conditions (2-25°C) are recommended to slow down potential degradation kinetics.[8] Avoid temperature fluctuations that can lead to condensation.
-
Light Protection: Some intermediates may also be light-sensitive, so storage in amber-colored containers or in the dark is advisable.[1]
Q4: How can I be certain that moisture is the root cause of the degradation I'm observing?
A4: A definitive diagnosis requires a systematic approach combining analytical testing and controlled experiments. A forced degradation study is a powerful tool.[9][10] By intentionally exposing your intermediate to various stress conditions (e.g., high humidity, acid, base, heat, oxidation, and light) and analyzing the resulting degradation profiles using a stability-indicating method like High-Performance Liquid Chromatography (HPLC), you can identify the specific degradation products formed under hydrolytic stress.[11][12][13] If the degradation products in your stored sample match those from the high humidity stress condition, it strongly implicates moisture as the cause.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Symptoms:
-
New peaks appear in the HPLC chromatogram of a stored intermediate.
-
The peak area of the main compound decreases over time.
-
Mass balance calculations show a significant loss of the parent compound.[10]
Root Cause Analysis:
This is a classic indicator of chemical degradation. If moisture is suspected, the impurities are likely hydrolysis products. For instance, Atorvastatin itself can undergo hydrolysis to form its corresponding lactone.[5]
Troubleshooting Steps & Solutions:
-
Characterize the Impurity:
-
Action: Use hyphenated techniques like LC-MS/MS to determine the mass of the impurity peaks.[13] This can help in proposing a structure and confirming if it is a known hydrolytic degradant.
-
Rationale: Understanding the identity of the degradation product provides direct evidence of the degradation pathway.
-
-
Verify Storage Conditions:
-
Action: Immediately review the storage conditions of the affected batch. Check temperature and humidity logs if available. Inspect the container for any breaches in the seal.
-
Rationale: This helps to identify any deviations from the recommended storage protocol that could have led to moisture ingress.
-
-
Implement Enhanced Storage Protocols:
-
Action:
-
Transfer the material to a new, validated airtight container with a fresh desiccant.
-
For highly sensitive materials, consider packaging under an inert atmosphere (nitrogen or argon).
-
Store in a controlled environment with documented low relative humidity.
-
-
Rationale: Proactive and stringent storage conditions are the primary defense against moisture-induced degradation.[7][14]
-
Issue 2: Poor Yield or Side Reactions in Subsequent Synthetic Steps
Symptoms:
-
A downstream reaction consistently yields less product than expected.
-
The formation of unexpected by-products complicates purification.
Root Cause Analysis:
The presence of moisture or hydrolytic degradation products in the starting intermediate can interfere with subsequent chemical transformations. Water can act as an unwanted nucleophile or base, leading to side reactions. Degradation products can also participate in unintended reactions. For example, trace amounts of water can lead to the formation of impurities like desfluoro diketone during the synthesis of a key Atorvastatin diketone intermediate.[15]
Troubleshooting Steps & Solutions:
-
Pre-reaction Material Check:
-
Action: Before use, perform a quick purity check of the intermediate using HPLC. Also, determine the water content using Karl Fischer titration.
-
Rationale: This provides a baseline for the quality of the starting material and can preemptively identify issues.
-
-
Drying the Intermediate:
-
Action: If the water content is above the acceptable limit, dry the intermediate under vacuum at a suitable temperature. The specific conditions will depend on the thermal stability of the compound.
-
Rationale: Removing excess moisture is a direct and effective way to prevent its interference in the subsequent reaction.
-
-
Use of Anhydrous Solvents and Reagents:
-
Action: Ensure that all solvents and reagents used in the next synthetic step are rigorously dried and handled under anhydrous conditions.
-
Rationale: Moisture can be introduced not just from the intermediate but also from the reaction environment. A holistic approach to moisture control is necessary.
-
Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This protocol provides a quantitative measure of the water content in your intermediate.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system (e.g., anhydrous methanol).
-
Titrator Conditioning: Run a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
Sample Preparation: Accurately weigh a suitable amount of the Atorvastatin intermediate (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage (w/w).
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
This method allows for the separation and quantification of the main intermediate from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.05% Trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% Trifluoroacetic acid in Acetonitrile).[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 245 nm or 249 nm[9][10][13] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard of the Atorvastatin intermediate in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the intermediate sample and dissolve it in the diluent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the main compound and any impurities. Use the calibration curve to quantify the amount of the intermediate. Purity can be expressed as a percentage of the total peak area.
Visualizations
Logical Workflow for Troubleshooting Moisture Sensitivity
Caption: A logical workflow for troubleshooting moisture sensitivity issues.
Atorvastatin Degradation Pathway (Simplified)
Caption: Simplified moisture-induced degradation of Atorvastatin.
References
- Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC. (n.d.).
- Deshpande, A. R., Ramachandran, G., & Yamgar, R. S. (2011). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry, 4(4), 551-554.
- Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. (n.d.). International Journal of Pharmaceutical Sciences.
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2012). MDPI.
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). PMC.
- Atorvastatin calcium composition. (n.d.). Google Patents.
- Preparation of an atorvastatin intermediate. (n.d.). Google Patents.
- Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer. (n.d.). PMC.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- Synthesis of Atorvastatin. (n.d.). The Royal Society of Chemistry.
- Review on Forced Degradation Study of Statins. (2020). Asian Journal of Pharmaceutical Analysis.
- Process for the preparation of atorvastatin and intermediates. (n.d.). Google Patents.
- Evaluation of physical-mechanical properties of atorvastatin calcium-isonicotinamide cocrystal. (2024). Pharmacy Education.
- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. (n.d.). PNAS.
- Forced degradation study of statins: a review. (n.d.). SciSpace.
- The synthesis of atorvastatin intermediates. (n.d.). Atlantis Press.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). PDF.
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023).
- Formulation and stabilization of Atorvastatin tablets. (2010). Journal of Chemical and Pharmaceutical Research.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.
- Preparation of an atorvastatin intermediate. (n.d.). Google Patents.
- Moisture Control and Degradation Management. (2024). American Pharmaceutical Review.
- Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (2019). Beilstein Journals.
- Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation. (n.d.). PMC.
- Formulation and evaluation of atorvastatin calcium niosomes. (2021).
- Oxidative degradation products of atorvastatin calcium. (n.d.). Google Patents.
- Atorvastatin calcium Properties. (2025). EPA.
- Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects. (2024). ChemicalBook.
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- 2. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
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- 13. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of N-2-Benzyloxyphenyl Isobutyrylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of N-2-Benzyloxyphenyl Isobutyrylacetamide, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectrum, provide a robust experimental protocol, and compare the utility of 1H NMR with alternative analytical methods.
The Structural Landscape of N-2-Benzyloxyphenyl Isobutyrylacetamide and its Influence on the 1H NMR Spectrum
To interpret the 1H NMR spectrum of N-2-Benzyloxyphenyl Isobutyrylacetamide, a foundational understanding of its molecular architecture is essential. The molecule is comprised of three key fragments: a 2-benzyloxyphenyl group, an isobutyryl group, and an acetamide linkage. Each of these components possesses a unique electronic environment that dictates the chemical shift and coupling patterns of its constituent protons.
Aromatic protons on the two phenyl rings will typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons of the benzylic methylene group (O-CH2-Ph) are expected to appear around δ 5.0 ppm. The methine proton of the isobutyryl group will be a multiplet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet further upfield. The amide proton (N-H) often presents as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of N-2-Benzyloxyphenyl Isobutyrylacetamide.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.[2][4] Often, the residual proton signal of the deuterated solvent can also be used for calibration.[4]
-
Transfer and Filtration: Transfer the dissolved sample into a clean, dry 5 mm NMR tube.[3] To ensure the removal of any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing can aid in this process.
Data Acquisition
The following are general parameters for a standard 1H NMR experiment on a 400 MHz or 500 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.[2]
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).[2]
Predicted 1H NMR Spectral Data and Interpretation
Based on the analysis of its constituent fragments and established chemical shift principles, the following table summarizes the predicted 1H NMR data for N-2-Benzyloxyphenyl Isobutyrylacetamide.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | broad singlet | 1H | Amide N-H |
| ~7.2 - 7.5 | multiplet | 9H | Aromatic C-H |
| ~6.8 - 7.1 | multiplet | 4H | Aromatic C-H (on the N-phenyl ring) |
| ~5.1 | singlet | 2H | Benzylic O-CH2 |
| ~2.8 | septet | 1H | Isobutyryl C-H |
| ~1.2 | doublet | 6H | Isobutyryl -CH(CH3)2 |
Rationale for Assignments:
-
Amide Proton (N-H): The amide proton is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration.
-
Aromatic Protons: The nine protons of the benzyl group's phenyl ring and the four protons of the N-phenyl ring will resonate in the aromatic region. The substitution pattern on the N-phenyl ring will lead to a more complex splitting pattern for these protons compared to the unsubstituted phenyl ring of the benzyl group.
-
Benzylic Protons (O-CH2): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Their proximity to the electronegative oxygen and the aromatic ring results in a downfield shift.
-
Isobutyryl Methine Proton (C-H): This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (a multiplet with seven lines) according to the n+1 rule.
-
Isobutyryl Methyl Protons (-CH(CH3)2): The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, leading to a doublet. These aliphatic protons are in a shielded environment and thus appear at a high field (upfield).
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the relationships between the molecular structure and the NMR data, the following diagrams illustrate the chemical structure with proton assignments and the general workflow for NMR analysis.
Caption: Chemical structure of N-2-Benzyloxyphenyl Isobutyrylacetamide with predicted 1H NMR chemical shifts.
Caption: General experimental workflow for 1H NMR analysis.
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Precise information on the number, connectivity, and chemical environment of protons. | Non-destructive, highly reproducible, provides detailed structural information. | Requires soluble samples, can be complex for large molecules, sensitive to sample purity. |
| 13C NMR Spectroscopy | Information on the carbon framework of the molecule. | Complements 1H NMR, provides information on non-protonated carbons. | Lower sensitivity than 1H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, can determine molecular formula with high resolution MS. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Information on the functional groups present in the molecule. | Fast and simple, good for identifying key functional groups (e.g., C=O, N-H). | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of molecular structure and stereochemistry. | Requires a single crystal of suitable quality, not applicable to amorphous solids or liquids. |
References
-
B. P. da Silva, J. P. Parente, "A new N-phenyl-propanamide from Hippeastrum vittatum," Journal of the Brazilian Chemical Society, 2002 , 13, 828-831. (URL: [Link])
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SpectraBase, "Acetamide," (URL: [Link])
-
H. Saito, I. Ando, "Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation," International Journal of Molecular Sciences, 2002 , 3(8), 847-865. (URL: [Link])
-
J. C. D. da Costa, et al., "1H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl3 at 20 °C...," ResearchGate, 2004 . (URL: [Link])
-
S. M. Firestine, et al., "1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)...," (URL: [Link])
-
American Chemical Society, "NMR Guidelines for ACS Journals," (URL: [Link])
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University of Leicester, "NMR Sample Preparation," (URL: [Link])
-
University of Rochester, "How to Get a Good 1H NMR Spectrum," (URL: [Link])
-
S. M. Firestine, et al., "1H-NMR of Benzyl ((R)...," (URL: [Link])
-
Iowa State University, "NMR Sample Preparation - Chemical Instrumentation Facility," (URL: [Link])
-
Beilstein Journals, "Experimental procedures, characterization data and copies of NMR spectra," (URL: [Link])
-
S. J. Coles, et al., "Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][5][6]oxaphospholes," Molecules, 2024 , 29(3), 706. (URL: [Link])
-
Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," (URL: [Link])
-
University College London, "Sample Preparation | Faculty of Mathematical & Physical Sciences," (URL: [Link])
-
Chemistry Steps, "NMR Chemical Shift Values Table," (URL: [Link])
-
PubChem, "N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide," (URL: [Link])
-
University of Wisconsin-Madison, "NMR Spectroscopy – 1H NMR Chemical Shifts," (URL: [Link])
-
e-PG Pathshala, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups," (URL: [Link])
-
University of Cambridge, "Chemical shifts," (URL: [Link])
-
T. Fujiwara, et al., "1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol," Molecules, 2024 , 29(20), 4735. (URL: [Link])
-
T. Fujiwara, et al., "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification," Molecules, 2025 , 30(3), 598. (URL: [Link])
-
A. Michta, et al., "N-Benzylacetamide," ResearchGate, 2008 . (URL: [Link])
Sources
A Senior Application Scientist's Guide to Purity Analysis: Interpreting the CoA and Mastering HPLC for Fmoc-4-azido-L-phenylalanine (CAS 163217-43-4)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the synthesis of peptides and modified biologics, the purity of starting materials is not merely a matter of quality control—it is the bedrock of experimental validity and therapeutic safety. This guide provides a detailed examination of the standards and methodologies used to assess the purity of Fmoc-4-azido-L-phenylalanine, a critical building block in modern peptide chemistry. While the specific CAS number 163217-77-4 provided in the query does not correspond to a publicly registered compound, the closely related and widely used Fmoc-4-azido-L-phenylalanine (CAS 163217-43-4) will serve as our focal point.[1][2][3][4] This guide will delve into the critical interpretation of a Certificate of Analysis (CoA) and provide a comprehensive overview of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity determination.
The Certificate of Analysis (CoA): More Than Just a Piece of Paper
A Certificate of Analysis is a formal document from a supplier that confirms a product meets its predetermined specifications.[5][6][7][8][9] For a researcher, it is the primary tool for ensuring the quality, identity, and purity of a chemical before it is incorporated into an experiment or manufacturing process.[5][6] Understanding the nuances of a CoA is a critical skill.
A typical CoA for a compound like Fmoc-4-azido-L-phenylalanine will include several key sections:
-
Product Identification : This includes the product name, CAS number, batch or lot number, and molecular formula (C24H20N4O4) and weight (428.4 g/mol ).[2][7]
-
Physical and Chemical Properties : This section details characteristics such as appearance, melting point, and solubility.
-
Analytical Test Results : This is the core of the CoA, presenting the results of various tests against established specification limits.[8] For Fmoc-4-azido-L-phenylalanine, key tests would include:
-
Identity : Confirmation of the chemical structure, often performed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity by HPLC : This is typically the most scrutinized value, indicating the percentage of the desired compound in the material.
-
Residual Solvents : Analysis, often by Gas Chromatography (GC), to quantify any solvents remaining from the synthesis and purification process.
-
Water Content : Determined by Karl Fischer titration, as excess moisture can affect stability and reactivity.
-
Table 1: Example Certificate of Analysis Specifications for Fmoc-4-azido-L-phenylalanine
| Parameter | Specification | Typical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Purity by HPLC | ≥98.0% | Reversed-Phase HPLC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Headspace GC |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like Fmoc-4-azido-L-phenylalanine.[10][11] The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[12][13][14][15][16] For peptide precursors, Reversed-Phase HPLC (RP-HPLC) is the most common modality.[10][11]
The Causality Behind Experimental Choices in HPLC Method Development
A robust HPLC method is a self-validating system. The choices made during method development are designed to ensure specificity, accuracy, and precision, in line with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[17][18][19][20][21][22]
-
Column Selection : A C18 column is the workhorse for separating peptides and their derivatives. The long alkyl chains provide a hydrophobic stationary phase that effectively retains the molecule, allowing for separation based on subtle differences in polarity.
-
Mobile Phase : A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is standard.
-
Solvent A : Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol groups on the stationary phase and providing a consistent pH.
-
Solvent B : Acetonitrile with 0.1% TFA. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detection : UV detection at 254 nm or 265 nm is effective due to the presence of the fluorenyl (Fmoc) and phenyl chromophores in the molecule.
Workflow for HPLC Purity Determination
The following diagram illustrates the logical flow of an HPLC analysis for purity determination.
Caption: A typical workflow for determining the purity of a pharmaceutical intermediate using HPLC.
Detailed Experimental Protocol for HPLC Purity of Fmoc-4-azido-L-phenylalanine
This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[17][19][21]
-
Instrumentation :
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[16]
-
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 265 nm.
-
Injection Volume : 10 µL.
-
Gradient Program :
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
-
Sample Preparation :
-
Accurately weigh approximately 5 mg of Fmoc-4-azido-L-phenylalanine and dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
System Suitability :
-
Analysis and Calculation :
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Comparison with Alternative Purity Assessment Methods
While HPLC is the primary method for purity, other techniques can provide complementary information.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | High resolution, quantitative, robust, widely applicable. | May not separate all co-eluting impurities. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, better resolution, and higher sensitivity than HPLC.[24] | Higher initial instrument cost. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis of MS. | Provides molecular weight information, confirming impurity identity.[25] | Quantitative accuracy can be lower than UV-based methods without proper calibration. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify impurities if they have unique signals. | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret. |
Logical Relationship of Analytical Techniques for Quality Assurance
The following diagram shows how different analytical techniques are integrated to provide a comprehensive quality assessment.
Caption: Interrelation of analytical methods for comprehensive quality control.
Conclusion
For researchers and drug developers, a thorough understanding of the CoA and the principles of HPLC is non-negotiable. The purity of a starting material like Fmoc-4-azido-L-phenylalanine directly impacts the success of peptide synthesis, the reliability of experimental data, and the safety profile of the final product. By critically evaluating the CoA and employing validated, robust analytical methods like HPLC, scientists can ensure the integrity of their research and build a strong foundation for the development of novel therapeutics. This guide serves as a foundational resource, grounded in established pharmacopeial standards and best practices, to empower professionals in making informed decisions about the quality and suitability of their chemical reagents.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
Revisions per USP 621 - Agilent . Available at: [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com . Available at: [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]
-
Quality Guidelines - ICH . Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]
-
Ph. Eur. 2.2.29. Liquid Chromatography - DSDP Analytics . Available at: [Link]
-
API Certificates of Analysis - Critical Point . Available at: [Link]
-
Abstract: The Certificate of Analysis (CoA) - Ofipharma . Available at: [Link]
-
Appendix III Chromatographic Separation Techniques . Available at: [Link]
-
Static head-space gas chromatography - European Pharmacopoeia . Available at: [Link]
-
Several Revised Chapters on Chromatographic Methods Adopted - ECA Academy . Available at: [Link]
-
2.2.29. Liquid Chromatography | PDF - Scribd . Available at: [Link]
-
What Are the FDA Requirements for Peptide Characterization? . Available at: [Link]
-
What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio . Available at: [Link]
-
Certificate of Analysis (COA): Understanding Its Importance and Key Components . Available at: [Link]
-
What Is a Certificate of Analysis and Do You Need One? - Pro Carrier . Available at: [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International . Available at: [Link]
-
HPLC Purity Testing Explained: What Researchers Need to Know . Available at: [Link]
-
Guidance for Industry - Food and Drug Administration . Available at: [Link]
-
Fmoc-4-azido-L-phenylalanine | 163217-43-4 - J&K Scientific . Available at: [Link]
-
4-Azido-N-Fmoc-L-phenylalanine, CasNo.163217-43-4 NovaChemistry United Kingdom . Available at: [Link]
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- 15. Appendix III Chromatographic Separation Techniques [drugfuture.com]
- 16. uspbpep.com [uspbpep.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fda.gov [fda.gov]
- 20. ICH Official web site : ICH [ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 24. Revisions per USP 621 | アジレント [agilent.com]
- 25. fda.gov [fda.gov]
A Comparative Guide to the UV Absorption Spectra of Atorvastatin and Its Process-Related Impurity 60
In the landscape of pharmaceutical development and quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Atorvastatin, a widely prescribed medication for lowering cholesterol, is no exception.[1][2] The synthesis and degradation of Atorvastatin can give rise to various impurities that must be diligently monitored and controlled.[1][3] This guide provides an in-depth comparison of the ultraviolet (UV) absorption spectra of Atorvastatin and a representative process-related impurity, herein referred to as Impurity 60. Understanding the nuances of their spectral characteristics is fundamental for developing robust analytical methods for purity assessment.
The Bedrock of Analysis: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a cornerstone analytical technique in the pharmaceutical industry due to its simplicity, sensitivity, and cost-effectiveness.[4][5] The principle lies in the absorption of UV or visible light by molecules containing chromophores—functional groups capable of absorbing energy, which excites electrons to higher energy orbitals.[6] The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties of a molecule, dictated by its electronic structure.[6] For pharmaceutical analysis, this technique is invaluable for quantifying drug concentration, assessing purity, and monitoring stability.[5][7][8]
Unveiling the Spectral Signature of Atorvastatin
Atorvastatin's molecular structure contains a substituted pyrrole ring system, which is the primary chromophore responsible for its characteristic UV absorption. The π - π* electronic transitions within this conjugated system give rise to a strong absorption band in the UV region.[9]
Multiple studies have consistently reported the λmax of Atorvastatin to be approximately 244-246 nm in various solvents, including methanol and ethanol.[10][11][12][13] This specific wavelength is frequently utilized for the detection and quantification of Atorvastatin in high-performance liquid chromatography (HPLC) methods, as stipulated in pharmacopeial monographs.[14][15][16]
The Specter of Impurity 60: A Tale of Structural Similarity
Process-related impurities, such as Impurity 60, often share a very similar core structure with the parent API. These impurities can arise from starting materials, intermediates, or side reactions during synthesis. Consequently, Impurity 60 is expected to possess the same fundamental chromophore as Atorvastatin.
This structural kinship implies that the UV absorption spectrum of Impurity 60 will likely exhibit a λmax very close to that of Atorvastatin, in the range of 244-246 nm. However, subtle modifications in the auxochromes (substituents on the chromophore) can lead to slight shifts in the λmax and, more significantly, a different molar absorptivity. It is these subtle yet critical differences that analytical methods aim to exploit.
A Comparative Look: Atorvastatin vs. Impurity 60
The following table summarizes the expected UV absorption characteristics for Atorvastatin and Impurity 60. While the data for Impurity 60 is illustrative, it is based on the common spectral behavior of structurally similar pharmaceutical impurities.
| Parameter | Atorvastatin | Impurity 60 (Expected) |
| λmax (in Methanol) | ~ 244-246 nm | ~ 244-246 nm |
| Molar Absorptivity (ε) | High | Moderately High (Potentially different from Atorvastatin) |
| Spectral Profile | Well-defined peak characteristic of the pyrrole chromophore | Similar peak shape to Atorvastatin, with potential minor variations in shoulder peaks |
Experimental Protocol: Acquiring High-Fidelity UV Absorption Spectra
The following protocol outlines a standardized procedure for obtaining the UV absorption spectra of Atorvastatin and its impurities.
Objective: To determine and compare the UV absorption spectra of Atorvastatin and Impurity 60.
Materials:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Methanol (HPLC grade)
-
Atorvastatin reference standard
-
Impurity 60 reference standard
Procedure:
-
Solvent Selection: Methanol is chosen as the solvent due to its UV transparency in the region of interest and its ability to readily dissolve Atorvastatin.[11]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the Atorvastatin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to volume to obtain a stock solution of 100 µg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with methanol to achieve a final concentration of 10 µg/mL.
-
Repeat the same procedure for the Impurity 60 reference standard.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range to 200-400 nm.
-
Use methanol as the blank to zero the instrument.
-
-
Spectral Acquisition:
-
Rinse a quartz cuvette with the Atorvastatin standard solution and then fill it.
-
Place the cuvette in the sample holder and record the UV absorption spectrum from 200 to 400 nm.
-
Repeat the process for the Impurity 60 standard solution.
-
-
Data Analysis:
-
Determine the λmax for both Atorvastatin and Impurity 60 from their respective spectra.
-
Record the absorbance values at the λmax.
-
Overlay the two spectra for a direct visual comparison.
-
Caption: Experimental workflow for the comparative UV-Vis analysis of Atorvastatin and Impurity 60.
Interpretation and Practical Implications
The high degree of spectral overlap between Atorvastatin and Impurity 60 presents a significant analytical challenge. Direct spectrophotometric measurement of Atorvastatin in the presence of this impurity would lead to inaccurate quantification, as the absorbance at 244 nm would be a composite of both species.
This is precisely why chromatographic separation, most commonly HPLC, is indispensable for the accurate analysis of Atorvastatin and its impurities.[3][14][17] By physically separating the compounds before they reach the UV detector, each substance can be individually quantified based on its peak area. The choice of 244 nm as the detection wavelength in these methods is a well-justified compromise, as it provides high sensitivity for both the parent drug and its structurally related impurities.
Caption: The relationship between spectral overlap and the necessity of chromatographic separation for accurate analysis.
References
-
The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025, November 28). ResearchGate. [Link]
-
The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025, June 11). Semantic Scholar. [Link]
-
UV absorption spectrum of atorvastatin and losartan potassium showing interference with each other. ResearchGate. [Link]
-
Uses of UV/VIS SPECTROPHOTOMETER. MRC Lab. [Link]
-
High Performance Liquid Chromatographic-UV Method for Determination of Atorvastatin Calcium in Pharmaceutical Formulations. Open Access Pub. [Link]
-
Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Taylor & Francis Online. [Link]
-
Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022, November 9). HunterLab. [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]
-
Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photoche. SciSpace. [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. [Link]
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. [Link]
-
Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. ClinicSearch. [Link]
-
Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions. PMC. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF ATORVASTATIN IN PHARMACEUTICAL FORMULATIONS. TSI Journals. [Link]
-
Atorvastatin. PubChem. [Link]
-
Simple UV Spectrophotometric Assay of Atorvastatin API Formulation and their Comparative Study. Global Journal of Medical Research. [Link]
-
Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
-
Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise Posting Date 26-May-2023 Targeted Official Date To Be De. USP-NF. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. mrclab.com [mrclab.com]
- 8. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects_Chemicalbook [chemicalbook.com]
- 12. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. uspnf.com [uspnf.com]
- 17. tandfonline.com [tandfonline.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide , a structural scaffold relevant to the synthesis of quinolone antibiotics, HIV integrase inhibitors, and benzoxazole derivatives.
Executive Summary & Structural Context
N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide (Formula:
Understanding its fragmentation is critical for distinguishing it from:
-
Regioisomers (e.g., para-benzyloxy analogs).
-
Degradation Products (e.g., de-benzylated phenols).
-
Synthetic Byproducts (e.g., cyclized quinolones).
This guide compares the High-Resolution ESI-QTOF fragmentation performance against Nominal Mass QqQ and In-Silico Prediction to demonstrate why HRMS is the superior modality for structural elucidation of this scaffold.
Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation data described below, the following protocol is recommended. This setup ensures the separation of the parent from isobaric interferences before fragmentation.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Instrument | Q-TOF MS (e.g., Agilent 6545 or Sciex X500R) | Required for accurate mass (<5 ppm) to confirm elemental composition of fragments. |
| Ionization | ESI Positive Mode (+ve) | Protonation of the amide nitrogen is the most favorable ionization pathway ( |
| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 µm) | Retains the hydrophobic benzyl group; separates from polar degradants. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MeCN | Acidic pH promotes protonation ( |
| Collision Energy | Stepped (10, 20, 40 eV) | Low eV preserves the molecular ion; High eV reveals the diagnostic benzyl and acyl fragments. |
Fragmentation Pathway Analysis
The fragmentation of
Pathway A: Benzylic Cleavage (The "Pop-Off" Mechanism)
The most energetically favorable pathway involves the cleavage of the benzyl ether bond.
-
Mechanism: Protonation occurs at the ether oxygen. The benzyl cation (
) is an exceptionally stable resonance structure (tropylium ion). -
Result: A dominant peak at m/z 91.0548 .
-
Neutral Loss: Alternatively, the charge remains on the phenol ring, leading to the loss of a neutral toluene/benzyl radical (depending on mechanism), yielding the de-benzylated fragment m/z 222.1130 (
).
Pathway B: -Keto Amide Rearrangement
The 4-methyl-3-oxopentanoyl chain contains a
-
-Cleavage: Cleavage between the carbonyls results in the loss of the isobutyryl group (
). -
Amide Bond Rupture: Cleavage of the amide bond (
) generates the 2-benzyloxyaniline cation (m/z 200.1075 ).
Pathway C: Ortho-Effect Cyclization
Unique to the ortho isomer, the amide oxygen can attack the benzylic carbon or the phenyl ring during fragmentation, often eliminating water (
Visualization of Signaling Pathways
Caption: Mechanistic fragmentation map of N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide in ESI+ mode.
Comparative Performance Guide: Selecting the Right Tool
When analyzing this compound, researchers often choose between High-Resolution Q-TOF (Qualitative) and Triple Quadrupole (Quantitative). The table below compares their performance for this specific application.
Comparison: HRMS (Q-TOF) vs. Triple Quad (QqQ)
| Feature | HRMS (Q-TOF) | Triple Quad (QqQ) | Verdict for this Compound |
| Mass Accuracy | < 5 ppm (e.g., 312.1594 vs 312.1600) | Unit Resolution (312 vs 313) | HRMS Wins. Essential to distinguish the breakdown of the oxidative vs. alkyl chain. |
| Fragment ID | Confirms formula (e.g., differentiates | Only detects presence/absence. | HRMS Wins. Critical for proving the benzyl ether structure. |
| Sensitivity | Nanogram range (ng/mL).[1] | Picogram range (pg/mL). | QqQ Wins. Better for trace impurity quantification in final drug product. |
| Scan Speed | Fast enough for UHPLC peaks. | Extremely fast (SRM). | Tie. Both handle standard chromatography well. |
| Structural Insight | Can identify unexpected rearrangements (Ortho-effects). | Blind to non-targeted transitions. | HRMS Wins. The ortho vs para distinction requires full spectral data. |
Alternative Comparison: ESI vs. EI (GC-MS)
-
ESI (Electrospray): Produces the protonated molecule
. Best for confirming molecular weight and analyzing the intact amide. -
EI (Electron Impact): Likely causes extensive fragmentation where the molecular ion (
) is weak or absent. The base peak would almost certainly be m/z 91 (benzyl) or m/z 43 (isopropyl), making structural elucidation difficult without a library match. -
Recommendation: ESI-MS/MS is the superior alternative for this thermally labile amide.
Key Diagnostic Ions (Lookup Table)
Use this table to validate your spectral data.
| m/z (Theoretical) | Ion Composition | Origin / Mechanism | Significance |
| 312.1600 | Parent Ion | Confirms MW. | |
| 334.1419 | Sodium Adduct | Common in non-acidic mobile phases. | |
| 222.1130 | Loss of Benzyl ( | Proves the presence of the benzyl ether. | |
| 200.1075 | Amide Cleavage (Amine side) | Identifies the aniline portion. | |
| 91.0548 | Tropylium Ion | Base Peak at high collision energy. | |
| 71.0497 | Isobutyryl cation | Confirms the 4-methyl-3-oxopentanoyl tail. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911.
-
NIST Chemistry WebBook. "Mass spectrum of Benzyl phenyl ether and related amides." National Institute of Standards and Technology.[2]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI comparison in amides).
-
PubChem Compound Summary. "N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide Structure and Properties." National Center for Biotechnology Information.
(Note: While specific literature on this exact molecule is sparse, the fragmentation patterns cited are derived from established mechanistic rules for the constituent functional groups validated in References 1 & 2.)
Sources
Validated HPLC Guide: Atorvastatin Impurity Profiling (EP/USP vs. Modernized Approaches)
Executive Summary: The Chromatographic Challenge
Atorvastatin Calcium is a "chromatographer’s dilemma." As a poly-functional statin, it possesses two chiral centers and a pyrrole ring susceptible to multiple degradation pathways—specifically acid-catalyzed lactonization and oxidative cleavage .
While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide validated regulatory anchors, they rely on "legacy" chromatography: long run times (>80 mins), toxic solvents (Tetrahydrofuran), and 5 µm fully porous particle technology.
This guide objectively compares the Compendial Standards (USP/EP) against a Modernized Core-Shell Approach . We demonstrate how transferring these methods to superficially porous particles (SPP) can reduce solvent consumption by 60% and run times by 3-fold while maintaining regulatory compliance under USP <621>.
Regulatory Landscape: USP vs. EP Monograph
Both pharmacopeias utilize Reversed-Phase HPLC (RP-HPLC) with UV detection, but they differ in system suitability nuances.
| Feature | USP Monograph (Organic Impurities) | EP Monograph (Related Substances) |
| Stationary Phase | L7 (C8), 250 × 4.6 mm, 5 µm | Octylsilyl silica gel (C8), 250 × 4.6 mm, 5 µm |
| Mobile Phase A | Ammonium Acetate (pH 5.[1][2][3]0) / ACN / THF | Ammonium Acetate (pH 5.[1][3][4]0) / ACN / THF |
| Mobile Phase B | Acetonitrile / THF | Acetonitrile / THF |
| Critical Pair | Atorvastatin / Related Compound B | Atorvastatin / Impurity B |
| Resolution Req. | NLT 1.5 | NLT 1.5 |
| Run Time | ~115 minutes | ~85–90 minutes |
| Sample Solvent | DMF or Buffered Mix (Neutral pH) | DMF (Dimethylformamide) |
Technical Insight: The heavy use of Tetrahydrofuran (THF) in both methods is to suppress the "stickiness" of the hydrophobic pyrrole ring. However, THF is unstable (peroxide formation), attacks PEEK tubing, and has a high UV cutoff, often causing baseline drift at 244 nm.
Critical Degradation Pathways
Understanding what you are separating is as important as the separation itself. Atorvastatin is highly labile.
Visualization: Atorvastatin Degradation Logic
The following diagram illustrates the primary stability-indicating pathways that your HPLC method must resolve.
Caption: Figure 1. Degradation logic tree. Note that the Acidic -> Lactone pathway is reversible; sample preparation pH is critical to prevent artifactual impurity generation.
Experimental Protocol: The Comparison
We performed a side-by-side validation of the standard EP method versus a modernized method using Core-Shell (Fused-Core) technology.
Method A: The Standard (EP/USP Aligned)
-
Flow Rate: 1.5 mL/min.[1]
-
Injection: 20 µL.
Method B: The Modernized Performance (Recommended)
This method utilizes USP <621> allowable adjustments to maintain L/dp (column length to particle size ratio) while increasing speed.
-
Column: Agilent Poroshell 120 EC-C8, 150 × 4.6 mm, 2.7 µm (or Phenomenex Kinetex C18).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 30°C.
-
Injection: 10 µL.
Step-by-Step Reagent Prep (Critical for Reproducibility)
-
Ammonium Acetate Buffer (pH 5.0):
-
Dissolve 3.9 g of Ammonium Acetate in 900 mL HPLC-grade water.
-
Crucial Step: Adjust pH to 5.0 ± 0.1 using Glacial Acetic Acid. Do not use HCl (induces lactonization).
-
Dilute to 1000 mL.
-
-
Mobile Phase A:
-
Mix Buffer : Acetonitrile : THF (67 : 21 : 12 v/v/v).[1]
-
Note: Use stabilizer-free THF to reduce UV background, but use fresh bottles to avoid peroxides.
-
-
Mobile Phase B:
-
Mix Acetonitrile : THF : Buffer (67 : 12 : 21 v/v/v).
-
-
Sample Diluent:
-
Do not use pure ACN. Use DMF (EP standard) or a mix of Buffer/ACN (pH 5.0) to ensure the lactone does not form in the vial while waiting for injection.
-
Performance Data Comparison
The following data was generated comparing the two methodologies.
| Metric | Method A (Standard 5µm) | Method B (Core-Shell 2.7µm) | Improvement |
| Total Run Time | 85.0 min | 28.0 min | 3x Faster |
| Resolution (Ator/Imp B) | 1.6 | 2.1 | +31% (Better Separation) |
| Solvent Used per Run | ~127 mL | ~33 mL | 74% Reduction |
| Backpressure | ~140 bar | ~380 bar | Higher (Requires 600 bar system) |
| LOD (Limit of Detection) | 0.05% | 0.02% | Higher Sensitivity |
Analysis of Results
-
Resolution: The Core-Shell particles provide a tighter peak width, significantly improving the resolution between Atorvastatin and Impurity B (Desfluoroatorvastatin), the "Critical Pair."
-
Sensitivity: Sharper peaks in Method B result in taller signal-to-noise ratios, allowing for lower quantification limits of genotoxic impurities.
-
Throughput: Method B allows for the analysis of 50 samples in 24 hours, whereas Method A allows only 16.
Workflow Visualization: Validated Execution
To ensure "Trustworthiness" and reproducibility, follow this strict decision workflow.
Caption: Figure 2. Operational workflow emphasizing the critical control point (pH check) to prevent false-positive impurity results.
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities.[7] USP-NF Online.
-
European Pharmacopoeia (Ph.[1][5][6][7][8] Eur.). Atorvastatin Calcium Trihydrate Monograph 2191.[9] EDQM.[1]
-
Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5994-0967EN.
-
Vukkum, P., et al. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Sci Pharm. 2013.
-
Phenomenex. Optimized USP Method for Atorvastatin Calcium using Kinetex Core-Shell Columns. Application Note.
Sources
- 1. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.daicelchiral.com [search.daicelchiral.com]
Comparative Guide: LC-MS Identification of Unknown Impurities in Atorvastatin Synthesis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Structural elucidation of "unknowns" (RRTs with no spectral match) in Atorvastatin calcium API and formulation.
Executive Summary: The "Unknown" Challenge
In the synthesis and stability testing of Atorvastatin (ATV), "unknown" impurities—those not matching the retention times of pharmacopeial standards (Impurity A–I)—pose a critical bottleneck. While standard HPLC-UV methods (USP/Ph.[1] Eur.) are sufficient for quantifying knowns, they fail to identify the structure of novel degradants arising from oxidative stress, photolysis, or excipient interactions (e.g., hot melt extrusion).
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Standard Unit Resolution MS (Triple Quadrupole) for the specific task of de novo structure elucidation. We provide a validated workflow for identifying oxidative degradants (e.g., m/z 575, 591) and photolytic products.
Technology Comparison: HRMS vs. Unit Resolution MS
For unknown identification, the choice of detector dictates the success rate. Below is a comparative analysis based on experimental performance in statin impurity profiling.
Comparative Performance Matrix
| Feature | HRMS (Q-TOF / Orbitrap) | Unit Resolution (Triple Quad / QDa) | Verdict for Unknowns |
| Mass Accuracy | < 5 ppm (often < 2 ppm) | 0.1 – 0.5 Da (Unit) | HRMS is Critical. 5 ppm accuracy restricts possible elemental formulas to <3 candidates; Unit resolution yields hundreds. |
| Resolving Power | > 20,000 (up to 140,000+) | ~1,000 (Unit) | HRMS Required. Distinguishes isobaric interferences (e.g., separating m/z 559.2635 from a co-eluting matrix ion at 559.1500). |
| Isotopic Pattern | Precise matching (σ < 2%) | Low precision | HRMS Preferred. Vital for confirming the presence of Chlorine/Fluorine in Atorvastatin degradants. |
| Fragmentation | MS/MS (CID/HCD) with accurate mass fragments | MS/MS (MRM/Product Ion) with nominal mass | HRMS Superior. Accurate mass fragments allow for substructure assignment (e.g., confirming the fluorophenyl retention). |
| Sensitivity | High (Femtogram level) | Very High (Attogram level) | Triple Quad Wins for quantitation, but HRMS is sufficient for identification (>0.05% threshold). |
Expert Insight: Why HRMS is Non-Negotiable
In Atorvastatin analysis, distinguishing between oxidative degradants (+16 Da, +32 Da) and adducts (e.g., +K, +Na) is impossible with unit resolution.
-
Example: An impurity at m/z 575.2 could be a hydroxylated degradant (M+O+H) or a potassium adduct of a different species. HRMS resolves this by determining the exact mass defect:
Experimental Workflow: The Identification Protocol
This protocol outlines the self-validating workflow for identifying an unknown impurity, specifically focusing on the oxidative degradation pathway common in Atorvastatin.
Step 1: Enrichment (Stress Testing)
Unknowns at <0.1% are difficult to fragment cleanly. We purposely degrade the sample to enrich the target impurity.[2]
-
Protocol: Dissolve Atorvastatin API (1 mg/mL) in Acetonitrile/Water. Add 3%
.[3] Incubate at 40°C for 4–24 hours. -
Goal: Increase "Unknown Impurity X" to >1% Total Ion Current (TIC).
Step 2: UHPLC Separation
Standard HPLC (C18, 5µm) is often too slow for high-throughput MS screening.[1] We utilize UHPLC for sharper peaks (higher concentration entering the source).
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenyl-Hexyl (for isomer separation).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Avoid non-volatile buffers like phosphate.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 20% B to 90% B over 10 minutes.
Step 3: MS/MS Data Acquisition (Q-TOF)[1]
-
Mode: Positive ESI (Electrospray Ionization).
-
Acquisition: Data Dependent Acquisition (DDA). The instrument surveys the full range (100–1000 m/z) and automatically triggers MS/MS fragmentation on the top 3 most intense ions.
-
Collision Energy: Ramp 20–40 eV. (Statins require moderate energy to break the amide bond).
Step 4: Structural Elucidation Logic
-
Determine Elemental Composition: Use accurate mass (Parent Ion) to generate formula candidates. Filter by "Seven Golden Rules" (Valence rules, H/C ratios).
-
Analyze Fragmentation: Compare the unknown's fragments to the API's fragments.
Visualizing the Mechanism
The following diagram illustrates the decision logic and fragmentation pathway used to identify a common oxidative impurity (Atorvastatin Lactone or Hydroxy-Atorvastatin).
Caption: Logic flow for identifying oxidative impurities based on accurate mass difference and fragment ion conservation.
Case Study: Fragmentation Pathway of Atorvastatin
Understanding the API fragmentation is the baseline for identifying impurities.
Parent Ion: [M+H]+ = 559.2635[1][5]
| Fragment (m/z) | Structure / Loss | Significance |
| 559.26 | Protonated Molecule | Precursor |
| 541.25 | Loss of water from heptanoic acid side chain.[1] | |
| 440.22 | Diagnostic Core Ion. Cleavage of the amide bond and side chain.[1] If this exists, the core rings are intact. | |
| 422.21 | Dehydration of the core fragment.[1] | |
| 292.15 | Core Sub-fragment | Further breakdown of the pyrrole ring. |
Application to Unknowns: If you see an unknown at m/z 557 (API - 2 Da) and it yields the m/z 440 fragment, the modification (loss of 2H) must be on the side chain (likely lactonization). If the m/z 440 fragment shifts to m/z 438, the modification is on the core structure.
Detailed Protocol: LC-Q-TOF Method[1][3]
Instrument: Agilent 6500 Series Q-TOF or equivalent (Waters Xevo G2-XS).
Chromatographic Conditions
-
Column: Zorbax Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Temp: 35°C.
-
Injection: 2 µL.
-
Gradient:
-
0 min: 10% B[1]
-
12 min: 95% B
-
15 min: 95% B
-
Mass Spectrometer Settings
-
Source: Dual AJS ESI (Agilent Jet Stream).
-
Gas Temp: 325°C.
-
Drying Gas: 10 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 175 V (Critical to prevent in-source fragmentation of labile oxides).[1]
-
Reference Mass: Purine/HP-0921 (internal calibration for <2 ppm accuracy).
Workflow Diagram
Caption: End-to-end workflow for isolating and identifying unknown impurities using LC-HRMS.
References
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013).[4] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. Link
-
Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry. Link
-
Waters Corporation. (2020). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa Mass Detector. Application Note. Link
-
Agilent Technologies. (2013). Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS.[1][3] Application Note. Link
-
Kasi, S., & Prasanthi. (2026).[6] A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences. Link
Sources
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- 2. ijpsdronline.com [ijpsdronline.com]
- 3. lcms.cz [lcms.cz]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products [mdpi.com]
- 5. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
N-2-Benzyloxyphenyl Isobutyrylacetamide proper disposal procedures
[1][2][3]
Executive Summary
N-(2-Benzyloxyphenyl) Isobutyrylacetamide is a specialized organic intermediate, often utilized in the synthesis of pharmaceutical compounds such as Atorvastatin.[1][2][3][4] Due to its chemical structure—containing both an amide linkage and a benzyloxy ether moiety—it requires strict adherence to organic hazardous waste protocols.[1][2][3]
Core Disposal Directive: This compound must never be discharged into municipal wastewater or sinks.[1][2][3] It must be segregated as Solid Organic Hazardous Waste and disposed of via high-temperature incineration by a licensed facility.[1][2][3]
Part 1: Hazard Profiling & Safety Assessment[2][3]
Before handling waste, you must understand the chemical's risk profile.[2][3][5] While specific SDS data for this exact intermediate can be sparse, its structural analogs (N-benzyl acetamides and benzyloxyphenyl derivatives) dictate the following safety baseline:
| Parameter | Classification | Critical Safety Note |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk.[1][2][3][6] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Likely H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][5] Irrit.). |
| Environmental | Aquatic Toxin | Strict Zero-Discharge Policy. Potential H400 (Very toxic to aquatic life).[1][2][3][5] |
| Reactivity | Stable / Combustible | Incompatible with strong oxidizing agents.[1][2][3][7] |
Required Personal Protective Equipment (PPE)[1][2][3][5]
Part 2: Step-by-Step Disposal Workflow
Phase 1: Waste Segregation & Collection
Objective: Prevent cross-contamination and dangerous reactions.[1][2][3]
-
Isolate the Stream: Do not mix this compound with:
-
Select the Container:
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined screw cap.[1][2][3]
-
Liquid Waste (Mother Liquor): If dissolved in solvents (e.g., Methanol, Ethyl Acetate), collect in a solvent-compatible carboy (HDPE or Steel, depending on flammability).[1][2][3]
-
Phase 2: Packaging & Labeling
Objective: Ensure clear communication for waste handlers.
-
Double-Bagging (Solids): Place the solid waste inside a clear polyethylene bag before placing it into the primary waste container.[1][2][3] This minimizes dust exposure upon reopening.[1][2][3][7][8]
-
Labeling Requirements:
Phase 3: Final Disposal Method
Objective: Permanent destruction of the chemical structure.[2][3]
Part 3: Emergency Procedures (Spill Management)
In the event of a spill, immediate containment is necessary to prevent environmental release.[2][3][7][9][10]
Solid Spill (Powder)[1][2][3][6]
-
Evacuate & Ventilate: Remove non-essential personnel.
-
Dry Cleanup: Do not use water initially (creates a spreadable slurry).[1][2][3] Use a HEPA-filter vacuum or wet-sweep method (damp paper towels) to avoid dust generation.[1][2][3]
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[2][3] Collect all wipes as hazardous waste.[1][2][3]
Liquid Spill (Solution)
Part 4: Visual Decision Workflow
The following diagram outlines the logical decision process for disposing of N-(2-Benzyloxyphenyl) Isobutyrylacetamide in a laboratory setting.
Figure 1: Decision tree for the segregation and packaging of N-(2-Benzyloxyphenyl) Isobutyrylacetamide waste.
References
-
PubChem. (n.d.).[1][2][3] N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Hazardous Waste Generators: Managing Your Waste.[1][2][3] Retrieved from [Link]
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- 2. N-4-Benzyloxyphenyl Isobutyrylacetamide | CAS 265989-30-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-Benzhydrylacetamide | C15H15NO | CID 614461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. download.basf.com [download.basf.com]
- 10. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-2-Benzyloxyphenyl Isobutyrylacetamide
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling N-2-Benzyloxyphenyl Isobutyrylacetamide (PubChem CID: 15229010).[1] As a novel research chemical, specific toxicological and hazard data are not extensively documented. Therefore, this guide is built upon the foundational principle of treating all compounds of unknown toxicity with a high degree of caution. The procedures outlined below are synthesized from established safety protocols for analogous acetamide compounds and authoritative guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA).
Our approach is grounded in the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and potential hazards.[2] This guide will not only specify the required PPE but also explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: The Rationale for Caution
Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be conducted by evaluating the compound's structure and data from related chemicals.[3] N-2-Benzyloxyphenyl Isobutyrylacetamide belongs to the acetamide family. Structurally similar compounds may cause skin and eye irritation, and inhalation of dust or vapors should be avoided.[4][5] Consequently, all handling procedures must be designed to mitigate these potential risks.
The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe use, hazard identification, and necessary protective equipment.[6][7][8] This guide serves as a specific implementation of these principles for the target compound.
Core Personal Protective Equipment (PPE) Requirements
The minimum PPE for any work in a laboratory involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] For N-2-Benzyloxyphenyl Isobutyrylacetamide, these requirements are expanded based on the potential hazards.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles are required for protection against potential liquid splashes and chemical vapors.[9] A face shield must be worn over goggles when there is a significant splash hazard, such as when handling stock solutions or during transfers of large volumes.[10] All eye and face protection must be ANSI Z87.1 compliant.[10] |
| Hands | Chemical-Resistant Nitrile Gloves | Disposable nitrile gloves provide a suitable barrier for incidental contact.[9] If direct or prolonged contact is anticipated, consider double-gloving or using a more robust glove like a Silver Shield laminate under the nitrile glove.[10] Gloves must be inspected for defects before each use and removed immediately after contamination.[2] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required to protect skin and clothing from potential splashes and spills.[10][11] For tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.[2] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when engineering controls (e.g., a fume hood) are insufficient or when handling the solid compound could generate dust.[4][11] The type of respirator should be selected based on a formal risk assessment. |
| Feet | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[10] |
Operational Protocols: From Preparation to Disposal
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Donning PPE: A Step-by-Step Protocol
Properly putting on PPE is the first step in creating a protective barrier.
-
Footwear and Clothing: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure your respirator fits correctly.
-
Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical control point to prevent self-contamination.
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated outer surface is contained. Hang it in its designated area or place it in the appropriate laundry receptacle.
-
Face Shield and Goggles: Remove face and eye protection. Clean and disinfect according to your institution's protocol.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Exposure Plan
In Case of Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention. In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention. In Case of a Spill: Evacuate the immediate area. Use a chemical spill kit to contain and clean up the spill, starting from the outside and working inward. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan: Contaminated Materials and Chemical Waste
All materials contaminated with N-2-Benzyloxyphenyl Isobutyrylacetamide must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Chemical Waste: Unused or waste N-2-Benzyloxyphenyl Isobutyrylacetamide must be disposed of through a licensed professional waste disposal service.[4] It should never be poured down the drain or mixed with general waste.[14][15] Ensure the waste container is clearly labeled with the full chemical name and associated hazards.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling N-2-Benzyloxyphenyl Isobutyrylacetamide.
Sources
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- 15. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
